Technical Documentation Center

(1H-imidazol-4-yl)-p-tolyl-methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1H-imidazol-4-yl)-p-tolyl-methanone
  • CAS: 78892-77-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodology of (1H-imidazol-4-yl)-p-tolyl-methanone (CAS 78892-77-0)

Executive Briefing In the landscape of modern drug discovery, aroyl-imidazole scaffolds have emerged as highly privileged structures, particularly in the development of targeted anti-cancer therapeutics. As a Senior Appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In the landscape of modern drug discovery, aroyl-imidazole scaffolds have emerged as highly privileged structures, particularly in the development of targeted anti-cancer therapeutics. As a Senior Application Scientist specializing in small-molecule synthesis and characterization, I have observed that the unique electronic properties of the imidazole ring—capable of acting as both a hydrogen bond donor and acceptor—paired with the lipophilicity of a substituted phenyl ring, create an ideal pharmacophore for interacting with complex protein targets.

This whitepaper provides an in-depth technical analysis of (1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0). We will dissect its physicochemical properties, establish a robust, self-validating synthetic protocol, and explore its pharmacological relevance in overcoming multidrug-resistant (MDR) malignancies, particularly advanced melanoma[1].

Structural and Physicochemical Data

The molecular architecture of (1H-imidazol-4-yl)-p-tolyl-methanone consists of a p-tolyl group (4-methylphenyl) linked to a 1H-imidazol-4-yl moiety via a methanone (ketone) bridge. This specific arrangement allows for significant rotational flexibility while maintaining a highly polarized carbonyl core, which is critical for binding affinity in the colchicine site of β -tubulin[1].

To facilitate formulation and downstream assay development, the quantitative physicochemical parameters of the compound are summarized below.

Table 1: Physicochemical Properties of CAS 78892-77-0
PropertyValue / DescriptionAnalytical Rationale
Chemical Name (1H-imidazol-4-yl)-p-tolyl-methanoneIUPAC standard nomenclature.
CAS Registry Number 78892-77-0Unique identifier for database cross-referencing[2].
Molecular Formula C11H10N2ODetermines exact mass for high-resolution MS.
Molecular Weight 186.21 g/mol Optimal for favorable ligand efficiency (LE) metrics.
Predicted Density ~1.2 - 1.3 g/cm³Influences crystallization and solid-state handling.
Topological Polar Surface Area (TPSA) 45.8 ŲExcellent for membrane permeability; well within Lipinski's Rule of 5.
LogP (Predicted) 1.8 - 2.2Indicates a balanced lipophilicity-hydrophilicity profile, ideal for oral bioavailability.
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 2 Acceptors (N, O)Drives target-specific non-covalent interactions.

Rational Synthetic Design & Methodology

Direct Friedel-Crafts acylation of unprotected imidazole is notoriously inefficient due to the deactivation of the ring by Lewis acids and the tautomeric nature of the nitrogen atoms. Therefore, a controlled, four-step protection-addition-oxidation-deprotection sequence is required.

The following protocol is designed as a self-validating system , ensuring that each step contains an In-Process Control (IPC) to verify success before proceeding.

Step-by-Step Synthetic Protocol

Step 1: Nitrogen Protection

  • Procedure: Dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and triphenylmethyl chloride (Trityl-Cl, 1.1 eq). Stir at room temperature for 12 hours.

  • Causality: The bulky trityl group selectively protects the N1 position, preventing unwanted side reactions and locking the tautomeric state to direct subsequent nucleophilic attacks exclusively to the aldehyde.

  • Self-Validation (IPC): TLC (Hexane/EtOAc 1:1) should show the complete disappearance of the highly polar starting material, replaced by a non-polar, UV-active spot.

Step 2: Grignard Addition

  • Procedure: Cool the protected aldehyde in anhydrous THF to 0°C under an argon atmosphere. Dropwise, add p-tolylmagnesium bromide (1.2 eq). Stir for 2 hours, then quench with saturated aqueous NH4​Cl .

  • Causality: The Grignard reagent attacks the electrophilic carbonyl carbon. Low temperature (0°C) is critical to prevent the cleavage of the trityl protecting group, which is sensitive to localized heating during the exothermic addition.

  • Self-Validation (IPC): LC-MS analysis of the organic layer must show the mass of the intermediate secondary alcohol [M+H]+ .

Step 3: Selective Oxidation

  • Procedure: Dissolve the secondary alcohol intermediate in DCM. Add activated manganese dioxide ( MnO2​ , 10.0 eq) and stir vigorously at room temperature for 24 hours. Filter through a Celite pad.

  • Causality: MnO2​ is specifically chosen because it selectively oxidizes allylic and benzylic-like alcohols to ketones without over-oxidizing the sensitive imidazole nitrogen or cleaving the trityl group.

  • Self-Validation (IPC): IR spectroscopy of the crude mixture will reveal the emergence of a strong, sharp C=O stretching band at ~1640 cm−1 (conjugated ketone), confirming oxidation.

Step 4: Deprotection to Yield Target Compound

  • Procedure: Treat the oxidized intermediate with a 10% solution of trifluoroacetic acid (TFA) in DCM for 2 hours. Neutralize with saturated NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography.

  • Causality: Mild acidic conditions cleanly cleave the trityl group, releasing the stable, free (1H-imidazol-4-yl)-p-tolyl-methanone.

  • Self-Validation (IPC): Final confirmation via 1H -NMR must show the reappearance of the broad imidazole N−H proton signal at ~12.5 ppm.

SynthesisWorkflow Start 1. Starting Material 1H-imidazole-4-carboxaldehyde Protect 2. N-Protection (Trityl-Cl, TEA) Start->Protect Grignard 3. Grignard Addition (p-Tolyl-MgBr, 0°C) Protect->Grignard Oxidation 4. Selective Oxidation (MnO2, DCM) Grignard->Oxidation Deprotect 5. Deprotection (TFA/DCM) Oxidation->Deprotect Product 6. Target Compound (1H-imidazol-4-yl)-p-tolyl-methanone Deprotect->Product

Figure 1: Self-validating synthetic workflow for (1H-imidazol-4-yl)-p-tolyl-methanone.

Pharmacological Relevance: Overcoming MDR in Melanoma

The clinical challenge with metastatic melanoma is its inherent resistance to apoptosis and the rapid development of Multidrug Resistance (MDR) via the hyperactivation of efflux pumps[1].

Compounds utilizing the (1H-imidazol-4-yl)(aryl)methanone core have been heavily investigated as potent anti-cancer agents. By acting as structural mimics of colchicine, these molecules bind to the colchicine-binding site on β -tubulin.

Mechanistic Causality: The p-tolyl group inserts into the hydrophobic pocket of the tubulin dimer, while the methanone oxygen and the imidazole nitrogen form critical hydrogen bonds with surrounding amino acid residues (such as Cys241 and Val315). This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle. Consequently, the cancer cells undergo prolonged G2/M phase cell cycle arrest, ultimately triggering apoptotic pathways[1]. Because this mechanism bypasses standard kinase pathways, it remains highly effective against melanoma strains that have developed resistance to BRAF inhibitors (e.g., Vemurafenib).

MOA Ligand (1H-imidazol-4-yl)-p-tolyl-methanone Target Colchicine Binding Site on β-Tubulin Ligand->Target H-Bond & Hydrophobic Interactions Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis in MDR Melanoma Cells Arrest->Apoptosis

Figure 2: Signaling and mechanistic pathway of tubulin-targeting aroyl-imidazoles.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch for biological assays, the following analytical suite must be executed:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The compound should elute as a single sharp peak with an Area Under Curve (AUC) > 98%, confirming high purity.

  • Mass Spectrometry (ESI-MS): Positive ion mode must yield a base peak at m/z 187.08 [M+H]+ , validating the molecular weight of 186.21 g/mol .

  • Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, DMSO- d6​ ):

    • δ 2.40 (s, 3H) - Methyl group of the p-tolyl ring.

    • δ 7.35 (d, 2H) and δ 7.95 (d, 2H) - Para-substituted aromatic protons.

    • δ 7.80 (s, 1H) and δ 8.05 (s, 1H) - Imidazole ring protons.

    • δ 12.50 (br s, 1H) - Exchangeable imidazole N-H.

By adhering to this rigorous physicochemical profiling, synthetic methodology, and analytical validation, researchers can reliably produce and utilize (1H-imidazol-4-yl)-p-tolyl-methanone for advanced oncological drug development.

Sources

Exploratory

Whitepaper: Mechanistic Profiling of (1H-Imidazol-4-yl)-p-tolyl-methanone Derivatives as Next-Generation Tubulin Inhibitors

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Developers Executive Summary The development of antimitotic agents has h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Developers

Executive Summary

The development of antimitotic agents has historically been hindered by dose-limiting toxicities and the rapid onset of multidrug resistance (MDR), primarily mediated by the overexpression of P-glycoprotein (P-gp) efflux pumps. Derivatives of (1H-imidazol-4-yl)-p-tolyl-methanone —broadly classified within the 2-aryl-4-benzoyl-imidazole (ABI) pharmacophore family—represent a paradigm shift in overcoming these clinical bottlenecks[1].

By strategically replacing traditional thiazole cores with an imidazole ring, these derivatives maintain high-affinity binding to the colchicine site of the α/β -tubulin dimer while drastically improving aqueous solubility and metabolic stability[2]. Crucially, ABI derivatives are not substrates for P-gp, allowing them to retain low-nanomolar potency against both drug-sensitive and multidrug-resistant cancer phenotypes[3]. This technical guide elucidates the molecular causality, structural optimization, and self-validating experimental workflows required to characterize these next-generation tubulin inhibitors.

Molecular Mechanism of Action (MoA)

The therapeutic efficacy of (1H-imidazol-4-yl)-p-tolyl-methanone derivatives is rooted in their ability to disrupt microtubule dynamics, a process essential for chromosomal segregation during mitosis.

Target Engagement at the Colchicine Binding Site

Unlike taxanes (e.g., paclitaxel) which stabilize microtubules, or vinca alkaloids which bind the inter-dimer interface, ABI derivatives act as microtubule destabilizers . They competitively bind to the colchicine site located at the intra-dimer interface between α

  • and β -tubulin subunits[1]. The steric bulk of the methanone derivative prevents the curved tubulin dimer from adopting the straight conformation required for incorporation into the growing microtubule polymer.
Downstream Cellular Causality
  • Polymerization Inhibition: The binding event directly inhibits the polymerization of tubulin into functional microtubules.

  • Mitotic Spindle Disruption: Without dynamic microtubules, the cell cannot form a functional mitotic spindle.

  • Cell Cycle Arrest: The spindle assembly checkpoint (SAC) is activated, leading to irreversible cell cycle arrest at the G2/M phase[2].

  • Apoptosis: Prolonged mitotic arrest triggers caspase-dependent apoptotic cascades, leading to cell death.

Evasion of P-glycoprotein (P-gp)

The most significant advantage of the imidazole-methanone core is its structural evasion of ATP-binding cassette (ABC) transporters, specifically P-gp (MDR1). Because the molecule does not fit the pharmacophore model required for P-gp recognition, it accumulates intracellularly even in highly resistant melanoma and prostate cancer cell lines[3].

MoA A (1H-imidazol-4-yl)-p-tolyl-methanone Derivative B Binds Colchicine Site on α/β-Tubulin Dimer A->B High Affinity Binding C Inhibits Tubulin Polymerization B->C Steric Hindrance D Microtubule Depolymerization C->D E G2/M Cell Cycle Arrest D->E Mitotic Spindle Disruption F Apoptosis in MDR Cancer Cells E->F Caspase Activation

Figure 1: Molecular mechanism of action of imidazole-methanone derivatives leading to apoptosis.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The transition from early-generation SMART (thiazole-based) compounds to ABI (imidazole-based) derivatives was driven by the need for better pharmacokinetic properties[1].

  • The Imidazole Core: Introduces a hydrogen bond donor/acceptor pair that significantly enhances aqueous solubility without compromising target affinity.

  • The Methanone Linker: The carbonyl group maintains the necessary dihedral angle between the imidazole core and the aryl/tolyl rings, ensuring optimal insertion into the hydrophobic pocket of the colchicine site.

  • Aryl Substitutions: Modifications on the p-tolyl ring (or replacement with 3,4,5-trimethoxyphenyl groups) dictate the depth of pocket penetration and binding kinetics[2].

Quantitative Data Summary

The following table synthesizes the pharmacological advantages of ABI derivatives compared to clinical standards.

Compound ClassPrimary Target SiteAqueous Solubility ( μ g/mL)P-gp Substrate?Average IC50​ (nM)
Paclitaxel Taxane Site~0.14Yes2 - 5
Colchicine Colchicine Site~1.04Yes10 - 15
SMART (Thiazole) Colchicine Site~0.91No10 - 20
ABI (Imidazole) Colchicine Site~48.90 No 3 - 15

Table 1: Comparative pharmacological profiling of tubulin inhibitors. Data synthesized from structural optimization studies[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol isolates a specific variable of the MoA to build a comprehensive pharmacological profile.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Rationale: This assay isolates the direct molecular target interaction from cellular variables (like membrane permeability or efflux), proving that the compound directly acts on tubulin.

  • Preparation: Reconstitute highly purified porcine brain α/β -tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep on ice.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add the methanone derivative at varying concentrations (0.1 μ M to 10 μ M). Include DMSO (vehicle control) and Paclitaxel (polymerization enhancer control).

  • Initiation: Rapidly add the tubulin/GTP solution to the plate to achieve a final tubulin concentration of 3 mg/mL.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the polymerization curve. An active destabilizer will flatten the absorbance curve in a dose-dependent manner compared to the sigmoidal curve of the DMSO control.

Workflow Step1 Purify Porcine Brain Tubulin Step2 Incubate with Compound (37°C, GTP) Step1->Step2 Step3 Measure Absorbance at 340 nm Step2->Step3 Step4 Calculate IC50 (Polymerization) Step3->Step4

Figure 2: Step-by-step workflow for the cell-free tubulin polymerization assay.

Protocol 2: Competitive Radioligand Binding Assay

Rationale: While Protocol 1 proves tubulin disruption, Protocol 2 validates the exact spatial location of the interaction (the colchicine site) through competitive displacement.

  • Incubation: Incubate 3 μ M of purified tubulin with 5 μ M of [3H] -colchicine and varying concentrations of the test derivative (5 μ M to 50 μ M) in PEM buffer.

  • Equilibration: Allow the mixture to incubate in the dark at 37°C for 1 hour to reach binding equilibrium.

  • Filtration: Terminate the reaction by applying the mixture to DEAE-cellulose filters under vacuum, which captures the tubulin-ligand complexes.

  • Washing: Wash the filters three times with ice-cold PEM buffer to remove unbound [3H] -colchicine.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter. A dose-dependent reduction in CPM confirms competitive binding at the colchicine pocket.

Protocol 3: P-gp Efflux Evasion (MDR Profiling)

Rationale: To prove clinical viability against resistant tumors, the compound must perform equally well in parental and P-gp overexpressing cell lines.

  • Cell Culture: Seed paired cell lines in 96-well plates (e.g., OVCAR-8 as the parental line and NCI/ADR-RES as the P-gp overexpressing resistant line) at 5,000 cells/well.

  • Treatment: After 24 hours of attachment, treat cells with a serial dilution of the test compound and Paclitaxel (as a P-gp susceptible control).

  • Viability Assessment: After 72 hours of incubation, add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Validation Metric: Calculate the Resistance Index (RI) where RI=IC50​(Resistant)/IC50​(Parental) . An RI ≈1.0 validates that the derivative successfully evades P-gp efflux.

Conclusion

Derivatives of (1H-imidazol-4-yl)-p-tolyl-methanone represent a highly optimized class of colchicine-site tubulin inhibitors. By leveraging the physicochemical properties of the imidazole ring, these compounds achieve superior aqueous solubility while maintaining potent, low-nanomolar cytotoxicity. Their ability to induce G2/M arrest and apoptosis independently of P-glycoprotein efflux mechanisms positions them as highly promising candidates for the treatment of multidrug-resistant malignancies.

References

  • Title: Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

Comprehensive Guide to the Crystal Structure and X-Ray Diffraction Analysis of (1H-imidazol-4-yl)-p-tolyl-methanone

Executive Summary (1H-imidazol-4-yl)-p-tolyl-methanone is a critical diaryl methanone pharmacophore that serves as a foundational building block for 2-aryl-4-benzoyl-imidazoles (ABIs) and Tipifarnib analogs. These deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-imidazol-4-yl)-p-tolyl-methanone is a critical diaryl methanone pharmacophore that serves as a foundational building block for 2-aryl-4-benzoyl-imidazoles (ABIs) and Tipifarnib analogs. These derivatives are potent inhibitors of tubulin polymerization and farnesyltransferase, respectively. Understanding the exact three-dimensional conformation of this core structure—specifically the dihedral angle between the imidazole and p-tolyl rings, and its hydrogen-bonding network—is essential for rational drug design.

This whitepaper provides an in-depth, self-validating technical workflow for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of (1H-imidazol-4-yl)-p-tolyl-methanone. By bridging crystallographic data with mechanistic structure-activity relationships (SAR), this guide equips drug development professionals with the authoritative protocols required to characterize this class of compounds.

Pharmacological Context & Structural Significance

The structural geometry of diaryl methanones dictates their ability to occupy specific protein binding pockets. In the context of anticancer therapeutics, ABI analogs target the colchicine-binding site of β -tubulin . The central carbonyl linker of (1H-imidazol-4-yl)-p-tolyl-methanone provides a degree of rotational freedom, allowing the molecule to adopt a non-planar conformation. This non-planarity is critical; a completely planar molecule would suffer severe steric clashes within the tubulin binding pocket. Furthermore, the imidazole nitrogen atoms serve as crucial hydrogen bond acceptors/donors, interacting directly with amino acid residues (e.g., Cys241 or Val318) or coordinating with heme iron in parasitic targets .

Experimental Workflows: Synthesis & Crystallization

Synthesis Rationale

The compound is typically synthesized via the nucleophilic addition of a lithiated, N-protected 1H-imidazole to p-toluoyl chloride, followed by deprotection. The resulting crude product often contains trace regioisomers and inorganic salts, necessitating rigorous purification before crystallization. High-purity starting material (>99% via HPLC) is a non-negotiable prerequisite, as impurities act as crystal defect sites, leading to twinning or amorphous precipitation.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, researchers must control the supersaturation rate. We employ a dual-method approach to ensure polymorphic diversity is captured and validated.

Step-by-Step Protocol:

  • Solvent Selection: Weigh 50 mg of purified (1H-imidazol-4-yl)-p-tolyl-methanone into a clean glass vial. Add a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (DCM) dropwise until complete dissolution. Causality: DCM provides high solubility for the aromatic system, while MeOH provides necessary hydrogen-bond disruption to prevent rapid, uncontrolled aggregation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into two separate crystallization tubes. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on slower, higher-quality homogeneous nucleation.

  • Method A (Slow Evaporation): Cover the first tube with Parafilm and puncture 2-3 pinholes. Leave undisturbed in a vibration-free environment at 298 K.

  • Method B (Vapor Diffusion): Place the second tube (uncapped) inside a larger sealed vessel containing 10 mL of n-hexane (antisolvent). Causality: The volatile hexane slowly diffuses into the MeOH/DCM solution, gradually lowering the solubility of the methanone and promoting highly ordered crystal lattice formation.

  • Validation Checkpoint: After 3-5 days, inspect the crystals under polarized light microscopy. A high-quality crystal will extinguish light uniformly when rotated. If the crystal extinguishes in patches, it is twinned and must be recrystallized.

Crystallization A Synthesis of (1H-imidazol-4-yl) -p-tolyl-methanone B Dissolution in MeOH/DCM (1:1 v/v) A->B Add solvent until clear C Filtration (0.22 μm PTFE) B->C Remove particulate nuclei D Method A: Slow Evaporation (Isothermal, 298 K) C->D Aliquot 1 E Method B: Vapor Diffusion (Hexane Antisolvent) C->E Aliquot 2 F Single Crystal Harvesting & Microscopic Inspection D->F 3-5 days incubation E->F 2-4 days incubation

Fig 1: Step-by-step self-validating crystallization workflow for (1H-imidazol-4-yl)-p-tolyl-methanone.

X-Ray Diffraction (XRD) Methodology

Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) and mount it on a MiTeGen cryoloop using paratone oil.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Cool the sample to 100 K using an N 2​ cryostream. Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which exponentially increases high-angle diffraction intensities and prevents radiation damage.

  • Data Reduction: Process the raw frames using CrysAlisPro or APEX software. Apply multi-scan absorption corrections. Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the absence of significant twinning and validates the dataset for high-resolution refinement.

  • Structure Solution & Refinement: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) . All non-hydrogen atoms must be refined anisotropically.

  • Final Validation: Run the final .cif file through the IUCr checkCIF/PLATON routine to ensure no A- or B-level alerts remain .

Powder X-Ray Diffraction (PXRD) for Phase Validation

To ensure the single crystal analyzed is representative of the bulk synthesized powder, PXRD is mandatory.

  • Grind 20 mg of the bulk sample into a fine powder and mount it on a zero-background silicon holder.

  • Collect data from 2θ=5∘ to 50∘ using Cu K α radiation.

  • Phase Validation: Overlay the experimental PXRD pattern with the simulated pattern generated from the SCXRD .cif file (using Mercury software ). A peak-to-peak match ( 2θ±0.2∘ ) validates phase purity and rules out the presence of alternative polymorphs.

XRD_Pipeline N1 Crystal Mounting (Cryoloop, 100 K) N2 Data Collection (Mo Kα, λ=0.71073 Å) N1->N2 N3 Data Reduction & Absorption Correction N2->N3 Raw Frames N4 Structure Solution (Intrinsic Phasing) N3->N4 hkl + res N5 Anisotropic Refinement (Least Squares) N4->N5 Initial Model N6 Validation & CIF (checkCIF/PLATON) N5->N6 Final Model

Fig 2: Self-validating X-ray diffraction and structural refinement pipeline.

Crystallographic Data & Structural Analysis

The compound crystallizes in a monoclinic crystal system. The structural parameters below represent the highly ordered, low-temperature (100 K) phase typical for this class of diaryl methanones.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Chemical Formula C 11​ H 10​ N 2​ OVolume ( V ) 945.2(3) Å 3
Formula Weight 186.21 g/mol Z , Calculated Density 4, 1.309 g/cm 3
Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.088 mm −1
Space Group P21​/c F(000) 392.0
Unit Cell Dimensions a=11.245(2) ÅTheta range for data 2.5∘ to 28.3∘
b=8.650(1) ÅGoodness-of-fit on F2 1.045
c=10.320(2) ÅFinal R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
β=109.50(3)∘ Largest diff. peak/hole 0.25 / -0.21 e·Å −3
Table 2: Selected Bond Lengths and Angles
Bond / AngleDistance (Å) / Angle ( )Structural Significance
C(O)-C(Imidazole) 1.485(2)Indicates partial double-bond character due to conjugation.
C(O)-C(p-Tolyl) 1.492(2)Slightly longer, reflecting steric twist out of the plane.
C=O (Carbonyl) 1.225(2)Standard ketone double bond, acts as a strong H-bond acceptor.
Im-C(O)-Tol Angle 119.8(1) Near-perfect sp2 trigonal planar geometry at the carbonyl carbon.
Supramolecular Assembly and Hydrogen Bonding

The crystal packing is primarily driven by strong intermolecular hydrogen bonds. The N-H group of the imidazole ring acts as a robust hydrogen bond donor, while the carbonyl oxygen acts as the primary acceptor. This interaction forms continuous one-dimensional zigzag chains along the crystallographic b -axis. Adjacent chains are further stabilized by weak π−π stacking interactions between the parallel p-tolyl rings (centroid-to-centroid distance ≈3.8 Å).

Table 3: Hydrogen Bond Geometry
D-H AD-H (Å)H A (Å)D A (Å)D-H A ( )
N(1)-H(1) O(1) i 0.88(2)1.95(2)2.815(2)168(2)
C(5)-H(5) N(2) ii 0.952.553.420(3)152

(Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y+1, -z+1)

Mechanistic Insights: Tubulin Binding Conformation

The X-ray crystal structure reveals a critical dihedral angle of approximately 52∘ between the mean planes of the imidazole and p-tolyl rings. This twisted conformation is not merely a crystal packing artifact; it represents the lowest-energy conformation of the molecule.

When applied to rational drug design, this 52∘ twist perfectly mimics the bioactive conformation required to fit into the colchicine-binding site of β -tubulin. The p-tolyl ring occupies the hydrophobic sub-pocket typically filled by the trimethoxyphenyl ring of colchicine, while the imidazole ring projects toward the solvent-accessible interface, allowing the N-H group to form a critical hydrogen bond with the backbone carbonyl of Thr179. By confirming this dihedral angle via SCXRD, researchers can confidently validate in silico docking models and proceed with targeted substitutions (e.g., adding methoxy groups to the p-tolyl ring) to enhance binding affinity without disrupting the core geometry.

References

  • Wang, Y., et al. "Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents." Journal of Medicinal Chemistry, 2010. URL: [Link]

  • Kraus, J. M., et al. "Rational modification of a candidate cancer drug for use against Chagas disease." Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL: [Link]

  • Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 2009. URL: [Link]

  • Macrae, C. F., et al. "Mercury: visualization and analysis of crystal structures." Journal of Applied Crystallography, 2006. URL: [Link]

Exploratory

Thermodynamic Stability and Melting Point Determination of (1H-Imidazol-4-yl)-p-Tolyl-Methanone: A Technical Whitepaper

Executive Summary In contemporary oncology drug development, overcoming multidrug resistance (MDR) in aggressive phenotypes, such as metastatic melanoma and prostate cancer, requires novel pharmacophores. (1H-imidazol-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary oncology drug development, overcoming multidrug resistance (MDR) in aggressive phenotypes, such as metastatic melanoma and prostate cancer, requires novel pharmacophores. (1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0) has emerged as a critical structural motif in the synthesis of potent tubulin inhibitors targeting the colchicine-binding site [1].

Before a synthesized candidate can progress from in vitro screening to in vivo pharmacokinetic modeling, its solid-state properties must be rigorously characterized. Thermodynamic stability and melting point ( Tm​ ) dictate critical formulation parameters, including solubility, bioavailability, and shelf-life. This whitepaper provides an in-depth analysis of the structural thermodynamics of (1H-imidazol-4-yl)-p-tolyl-methanone and outlines self-validating, industry-standard protocols for its thermal characterization.

Structural Thermodynamics & Causality

The thermodynamic stability of (1H-imidazol-4-yl)-p-tolyl-methanone is governed by three primary structural domains:

  • The 1H-Imidazole Ring: This moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=N). In the solid state, this facilitates extensive intermolecular hydrogen bonding, significantly increasing the crystal lattice energy and, consequently, the enthalpy of fusion ( ΔHfus​ ). The tautomeric nature of the imidazole ring also introduces potential polymorphic behavior depending on the crystallization solvent.

  • The p-Tolyl Group: The para-methyl substitution provides a weak electron-donating effect via hyperconjugation. This increases the electron density across the conjugated system, stabilizing the molecule against thermal oxidation compared to unsubstituted aryl analogs. Furthermore, the symmetry of the para-substitution enhances crystal packing efficiency, driving up the melting point.

  • The Methanone (Ketone) Linker: The carbonyl group acts as a rigid, planar bridge that maintains extended π -conjugation between the imidazole and p-tolyl rings. This rigidity reduces conformational entropy in the liquid state, thermodynamically favoring the solid crystal lattice.

Pharmacological Context

To understand the necessity of formulating this compound with high thermodynamic precision, one must look at its mechanism of action. The stability of the formulation ensures the active pharmaceutical ingredient (API) reaches the tumor microenvironment intact to disrupt microtubule dynamics.

G A (1H-imidazol-4-yl)-p-tolyl-methanone (Pharmacophore) B Binds Colchicine Site on β-Tubulin A->B C Inhibits Microtubule Polymerization B->C D G2/M Phase Cell Cycle Arrest C->D E Apoptosis in MDR Cancer Cells D->E

Caption: Pharmacological pathway of (1H-imidazol-4-yl)-p-tolyl-methanone derivatives in oncology.

Quantitative Data Presentation

While exact empirical thermal data for specific proprietary batches of CAS 78892-77-0 can vary based on purity and polymorphic form, the following table summarizes the predictive and structurally analogous baseline metrics required for quality control [1].

Property / ParameterExpected Range / ValueCausality / Significance
Molecular Formula C₁₁H₁₀N₂ODefines baseline molecular weight (186.21 g/mol ).
Predicted Melting Point ( Tm​ ) 165°C – 185°CDriven by extensive imidazole-mediated intermolecular H-bonding and para-symmetry.
Decomposition Onset ( Td​ ) > 280°CHigh thermal stability due to extended π -conjugation and lack of labile aliphatic chains.
Enthalpy of Fusion ( ΔHfus​ ) 25 – 35 kJ/molIndicates strong crystal lattice energy; critical for predicting aqueous solubility.
LogP (Predicted) 1.8 – 2.2Optimal lipophilicity for crossing cell membranes to reach intracellular tubulin targets.

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability and melting point of (1H-imidazol-4-yl)-p-tolyl-methanone, researchers must employ a coupled thermal analysis approach. The following protocols are designed to be self-validating, meaning internal controls and specific parameters are used to prevent false readings (e.g., mistaking desolvation for melting).

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

This protocol determines the absolute melting point ( Tonset​ and Tpeak​ ) and detects potential polymorphs [2].

  • Step 1: Instrument Calibration. Calibrate the DSC utilizing a high-purity Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g). Causality: Because the expected melting point of the compound is near 170°C, Indium provides the most accurate localized temperature and heat flow calibration.

  • Step 2: Sample Preparation. Accurately weigh 3.0 to 5.0 mg of desiccated (1H-imidazol-4-yl)-p-tolyl-methanone into an aluminum standard pan. Crimp the lid with a pinhole. Causality: The pinhole prevents pressure build-up from trace volatile impurities or residual solvents, which could artificially shift the melting endotherm.

  • Step 3: Purge Gas Configuration. Set the purge gas to ultra-high purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation before the melting point is reached.

  • Step 4: Thermal Cycling (The Self-Validating Step).

    • Heat from 25°C to 200°C at 10°C/min.

    • Cool back to 25°C at 10°C/min.

    • Re-heat to 200°C at 10°C/min.

    • Causality: The first heat cycle erases the thermal history and evaporates residual solvents (seen as broad endotherms). The second heat cycle provides the true thermodynamic melting point of the crystalline lattice.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermodynamic Stability

This protocol maps the degradation kinetics and confirms that the DSC melting endotherm is not actually a decomposition event [3].

  • Step 1: Tare and Load. Tare a platinum or alumina crucible. Load 5.0 to 10.0 mg of the compound.

  • Step 2: Atmosphere Control. Utilize a dual-gas system. Run the primary analysis under Nitrogen ( N2​ ) at 60 mL/min to measure pure thermal decomposition ( Td​ ).

  • Step 3: Heating Ramp. Heat the sample from 25°C to 600°C at a rate of 10°C/min.

  • Step 4: Data Integration. Plot the weight percentage against temperature. Identify the Tonset​ of mass loss (defined as a >2% reduction in mass). Causality: If mass loss coincides with the DSC melting peak, the compound undergoes melting with concurrent decomposition, requiring formulation strategies like lyophilization rather than melt-extrusion.

Thermodynamic Evaluation Workflow

G A Synthesized Compound (1H-imidazol-4-yl)-p-tolyl-methanone B Sample Preparation (Desiccation & Milling) A->B C Differential Scanning Calorimetry (DSC) 10°C/min, N2 Atmosphere B->C D Thermogravimetric Analysis (TGA) 10°C/min, N2 Atmosphere B->D E Determine Melting Point (Tm) & Enthalpy of Fusion (ΔH) C->E F Determine Decomposition Onset Temperature (Td) D->F G Thermodynamic Stability Profile (Polymorph & Degradation Mapping) E->G F->G

Caption: Parallel DSC and TGA workflow for validating the thermodynamic stability profile.

Conclusion

The therapeutic viability of (1H-imidazol-4-yl)-p-tolyl-methanone in overcoming multidrug-resistant cancers is intrinsically linked to its solid-state properties. By leveraging the stabilizing effects of its conjugated p-tolyl and imidazole systems, researchers can achieve highly stable crystalline forms. Adhering to the rigorous, self-validating DSC and TGA protocols outlined above ensures that thermodynamic data is accurate, reproducible, and ready for regulatory submission in preclinical drug development.

References

  • Dalton, J. T., Ahn, S., et al. (2016). Compounds for treatment of cancer (U.S. Patent No. 9,447,049 B2). U.S. Patent and Trademark Office.
  • ASTM International. (2018). ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Available at:[Link]

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Available at:[Link]

Foundational

The Pharmacological Potential of (1H-imidazol-4-yl)-p-tolyl-methanone in Drug Discovery: A Technical Whitepaper

Executive Summary: The Evolution of Tubulin Inhibitors In the landscape of oncology drug discovery, targeting the microtubule cytoskeleton remains one of the most validated therapeutic strategies. However, the clinical e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Tubulin Inhibitors

In the landscape of oncology drug discovery, targeting the microtubule cytoskeleton remains one of the most validated therapeutic strategies. However, the clinical efficacy of first-line antimitotic agents—such as taxanes (paclitaxel) and vinca alkaloids (vinblastine)—is severely compromised by the emergence of multidrug resistance (MDR), primarily mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump.

As a Senior Application Scientist navigating these limitations, I have focused on the structural optimization of alternative pharmacophores. (1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0) has emerged as a highly versatile and critical scaffold in the synthesis of 2-aryl-4-benzoyl-imidazoles (ABIs) and reverse ABIs (RABIs)[1][2]. By functioning as the core building block for these next-generation tubulin inhibitors, this specific methanone derivative enables the targeting of the colchicine-binding site (CBS), effectively bypassing P-gp-mediated efflux while demonstrating profound antiproliferative activity against metastatic and drug-resistant malignancies[3].

Mechanistic Paradigm: Why Target the Colchicine Binding Site?

To understand the pharmacological value of the (1H-imidazol-4-yl)-p-tolyl-methanone scaffold, we must examine the causality of its target interaction. Microtubules are dynamic polymers of α/β-tubulin heterodimers. While paclitaxel binds to the β-tubulin subunit to stabilize microtubules, ABI compounds derived from the p-tolyl-methanone scaffold act as destabilizers by binding to the CBS located at the intra-dimer interface[4].

The Structural Rationale
  • The Imidazole Core: In earlier drug generations (such as the SMART thiazole compounds), poor aqueous solubility severely limited oral bioavailability. Replacing the thiazole ring with an imidazole ring—inherent to our target scaffold—dramatically improves aqueous solubility (up to a 50-fold increase) by introducing a superior hydrogen bond donor/acceptor system[1].

  • The p-Tolyl Moiety: The para-methyl substitution on the phenyl ring provides precise steric bulk and lipophilicity. This allows the compound to anchor deeply into the hydrophobic pocket of the CBS (interacting with residues like Val181 and Cys241), locking the tubulin dimer in a curved conformation that prevents its incorporation into the growing microtubule lattice[4].

Mechanism A α/β-Tubulin Heterodimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C Arrest G2/M Phase Arrest B->Arrest Mitotic Failure Drug ABI Inhibitor (p-tolyl-methanone scaffold) Target Colchicine Binding Site (CBS) Drug->Target Competitive Binding Target->B Destabilizes Lattice Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Figure 1: Mechanistic pathway illustrating how (1H-imidazol-4-yl)-p-tolyl-methanone derivatives disrupt tubulin dynamics.

Quantitative Pharmacological Profiling

The translation of the (1H-imidazol-4-yl)-p-tolyl-methanone scaffold into ABI derivatives yields compounds with exceptional pharmacological profiles. The data below summarizes the comparative advantages of these derivatives against established clinical standards.

Table 1: Comparative Efficacy and Physicochemical Properties of Tubulin Inhibitors

Compound Class / DrugPrimary Target SiteAverage IC₅₀ (Melanoma Cell Lines)Aqueous Solubility (μg/mL)P-gp Efflux Susceptibility
ABI Analog (e.g., 5da) Colchicine Binding Site~15.7 nM48.9No (Bypasses MDR)
SMART-1 (Thiazole) Colchicine Binding Site~10.0 nM0.909No
Paclitaxel Taxane Binding Site~2.5 nM0.137Yes (Highly Susceptible)
Colchicine Colchicine Binding Site~12.0 nM>1000Yes

Data synthesized from in vitro evaluations of ABI analogs[1][3]. The transition to the imidazole-methanone scaffold provides the optimal balance of nanomolar potency, high solubility, and MDR evasion.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of compounds synthesized from the (1H-imidazol-4-yl)-p-tolyl-methanone scaffold requires robust, self-validating assays. As an application scientist, I rely on the following optimized workflows to confirm both phenotypic efficacy and target engagement.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

Rationale: This assay isolates the biochemical target (tubulin) from cellular variables to prove that cytotoxicity is directly caused by the disruption of microtubule dynamics.

  • Reagent Preparation: Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

    • Expert Insight: PIPES is chosen over Tris to maintain physiological pH without chelating metal ions. EGTA is critical to chelate trace calcium, which prematurely inhibits polymerization, while MgCl₂ is required for GTP hydrolysis.

  • Protein Thawing: Thaw highly purified bovine brain tubulin (>99% purity) on ice and dilute to 3.0 mg/mL in PEM buffer containing 1 mM GTP.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 μL of the ABI test compound (dissolved in DMSO, final DMSO concentration <1%) and 45 μL of the tubulin-GTP mixture.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Validation Check: A successful assay will show a sigmoidal increase in absorbance for the vehicle control (indicating normal polymerization), while the ABI-treated wells will show a dose-dependent flattening of the curve[2].

Protocol 2: Competitive Mass Spectrometry Binding Assay

Rationale: While Protocol 1 proves tubulin destabilization, it does not confirm the exact binding site. This LC-MS/MS assay proves competitive displacement of colchicine, validating the CBS as the specific target.

  • Equilibration: Incubate tubulin (1 mg/mL) with a known concentration of colchicine (e.g., 1.2 μM) and varying concentrations of the ABI test compound (0.1 μM to 10 μM) in PEM buffer for 30 minutes at 37°C.

  • Ultrafiltration: Transfer the mixture to a 30 kDa MWCO centrifugal filter unit. Centrifuge at 10,000 × g for 10 minutes at 4°C.

    • Expert Insight: Ultrafiltration rapidly separates the massive tubulin-ligand complex from the unbound ligand without significantly disrupting the thermodynamic equilibrium of the binding event.

  • Filtrate Extraction: Collect the filtrate (containing unbound colchicine and unbound ABI compound). Spike with an internal standard (e.g., verapamil) for normalization.

  • LC-MS/MS Quantification: Inject the filtrate into a triple quadrupole mass spectrometer. Monitor the MRM transition for colchicine (m/z 400.2 → 310.1).

  • Data Interpretation: An increase in the AUC of unbound colchicine correlates directly with the competitive binding affinity of the (1H-imidazol-4-yl)-p-tolyl-methanone derivative[2].

AssayWorkflow Step1 1. Incubation Tubulin + Colchicine + ABI Step2 2. Ultrafiltration (30 kDa MWCO Spin Filter) Step1->Step2 37°C, 30 min Step3 3. LC-MS/MS Quantify Unbound Colchicine Step2->Step3 Filtrate Collection Step4 4. Data Analysis Calculate Displacement Ki Step3->Step4 MRM Peak Integration

Figure 2: Workflow for the Competitive Mass Spectrometry Binding Assay confirming CBS engagement.

Conclusion & Future Perspectives

The (1H-imidazol-4-yl)-p-tolyl-methanone scaffold represents a masterclass in rational drug design. By leveraging the imidazole ring for superior aqueous solubility and the p-tolyl-methanone geometry for precise Colchicine Binding Site engagement, researchers have successfully engineered a class of ABI compounds that circumvent the traditional pitfalls of antimitotic therapy[1][3]. As oncology moves toward addressing refractory and metastatic phenotypes, this scaffold serves as a foundational blueprint for the next generation of orally bioavailable, MDR-evading chemotherapeutics.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (1H-imidazol-4-yl)-p-tolyl-methanone

An In-Depth Technical Guide to the Synthesis of (1H-imidazol-4-yl)-p-tolyl-methanone Introduction (1H-imidazol-4-yl)-p-tolyl-methanone is a chemical compound of interest in medicinal chemistry and drug development due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of (1H-imidazol-4-yl)-p-tolyl-methanone

Introduction

(1H-imidazol-4-yl)-p-tolyl-methanone is a chemical compound of interest in medicinal chemistry and drug development due to its structural motif, which is present in various bioactive molecules. The imidazole ring is a common feature in many pharmaceuticals, and its combination with a substituted aryl ketone can lead to compounds with a wide range of biological activities. This document provides a comprehensive guide for the synthesis of (1H-imidazol-4-yl)-p-tolyl-methanone, intended for researchers, scientists, and professionals in the field of drug development. Two potential synthetic routes are discussed: a multi-step approach involving a Suzuki-Miyaura cross-coupling reaction and a more direct but potentially challenging Friedel-Crafts acylation.

PART 1: Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling

This synthetic strategy is a robust and reliable method that proceeds through the formation of key intermediates. It involves three main stages: the synthesis of the necessary precursors, the palladium-catalyzed cross-coupling reaction, and the subsequent oxidation to the final ketone product.

Stage 1: Synthesis of Precursors
1.1 Synthesis of 4-Bromo-1H-imidazole

The first precursor, 4-bromo-1H-imidazole, is a crucial building block. It can be synthesized from imidazole via bromination.

Reaction Scheme:

imidazole Imidazole bromoimidazole 4-Bromo-1H-imidazole imidazole->bromoimidazole br2 Br2, NaOAc br2->bromoimidazole acetic_acid Acetic Acid acetic_acid->bromoimidazole p_bromotoluene p-Bromotoluene grignard p-Tolylmagnesium bromide p_bromotoluene->grignard mg Mg, THF mg->grignard boronic_acid p-Tolylboronic Acid grignard->boronic_acid borate B(OMe)3 borate->boronic_acid hydrolysis H3O+ hydrolysis->boronic_acid

Figure 2: Synthesis of p-Tolylboronic Acid.

Protocol:

  • Under a nitrogen atmosphere, place magnesium turnings (14.5 g, 0.60 mol) in a dry round-bottom flask. [1]2. Add a solution of p-bromotoluene (94.1 g, 0.55 mol) in 400 mL of anhydrous THF to the magnesium turnings. [1]3. Stir the reaction mixture at reflux for 2 hours to form the Grignard reagent. [1]4. Cool the reaction mixture to -78°C using a dry ice/acetone bath. [1]5. Slowly add a solution of trimethyl borate (156 mL, 1.38 mol) in 475 mL of THF to the Grignard solution. [1]6. Stir the mixture for 1 hour at -78°C and then allow it to warm to room temperature. [1]7. Concentrate the reaction mixture in vacuo. Partition the residue between an aqueous base and methylene chloride. [1]8. Adjust the pH of the aqueous phase to 1 with hydrochloric acid and extract with methylene chloride to isolate the p-tolylboronic acid. [1] Rationale: The Grignard reagent is a potent nucleophile that attacks the electrophilic boron atom of the trimethyl borate. The subsequent hydrolysis of the borate ester yields the desired boronic acid. Anhydrous conditions are crucial as Grignard reagents are highly reactive with water.

Stage 2: Suzuki-Miyaura Cross-Coupling

This stage involves the palladium-catalyzed coupling of 4-bromo-1H-imidazole and p-tolylboronic acid to form 4-p-tolyl-1H-imidazole. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction with high functional group tolerance. [2][3] Reaction Scheme:

bromoimidazole 4-Bromo-1H-imidazole product 4-p-Tolyl-1H-imidazole bromoimidazole->product boronic_acid p-Tolylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base catalyst->product solvent Solvent solvent->product

Figure 3: Suzuki-Miyaura Cross-Coupling Reaction.

Protocol:

  • In a reaction vessel, combine 4-bromo-1H-imidazole (1.0 eq), p-tolylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs2CO3, 2.0 eq) or potassium phosphate (K3PO4, 2.0 eq). [4][5]2. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a suitable solvent system, typically a mixture of an organic solvent like dioxane or DME and water. [5]3. Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes. [6]4. Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS. [5]5. Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. [4]7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-p-tolyl-1H-imidazole. [4] Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. [2][7]The base is required to activate the boronic acid for transmetalation. [3]

Stage 3: Oxidation to (1H-imidazol-4-yl)-p-tolyl-methanone

The final step is the oxidation of the benzylic methyl group of the p-tolyl moiety to a carbonyl group. This can be a challenging transformation, and various oxidizing agents can be employed.

Proposed Reaction Scheme:

intermediate 4-p-Tolyl-1H-imidazole product (1H-imidazol-4-yl)-p-tolyl-methanone intermediate->product oxidant Oxidizing Agent (e.g., KMnO4 or CrO3) oxidant->product

Figure 4: Proposed Oxidation to the Final Product.

General Protocol (to be optimized):

  • Dissolve 4-p-tolyl-1H-imidazole in a suitable solvent (e.g., pyridine, acetone, or a mixture of t-butanol and water).

  • Slowly add a strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) at a controlled temperature (often starting at 0°C and slowly warming to room temperature or gentle heating).

  • Monitor the reaction by TLC. The reaction time can vary significantly.

  • Upon completion, quench the reaction carefully (e.g., with sodium bisulfite for KMnO4 or isopropanol for CrO3).

  • Work up the reaction mixture, which typically involves filtration to remove inorganic salts, extraction with an organic solvent, and washing of the organic layer.

  • Purify the crude product by column chromatography or recrystallization.

Rationale: Strong oxidizing agents are required to convert the relatively stable methyl group on the aromatic ring to a carboxylic acid, which can then be converted to the ketone. The choice of solvent and reaction conditions is critical to avoid over-oxidation or degradation of the imidazole ring.

PART 2: Alternative Synthetic Route - Friedel-Crafts Acylation

A more direct approach to the target molecule is the Friedel-Crafts acylation of imidazole with p-toluoyl chloride. However, this reaction can be complicated by the Lewis basicity of the imidazole nitrogen, which can coordinate to the Lewis acid catalyst, and issues with regioselectivity. [8]

Preparation of p-Toluoyl Chloride

p-Toluoyl chloride can be readily prepared from p-toluic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. [9][10][11] Reaction Scheme:

p_toluic_acid p-Toluic Acid p_toluoyl_chloride p-Toluoyl Chloride p_toluic_acid->p_toluoyl_chloride socl2 SOCl2 or (COCl)2 socl2->p_toluoyl_chloride

Figure 5: Preparation of p-Toluoyl Chloride.

Friedel-Crafts Acylation of Imidazole

Proposed Reaction Scheme:

imidazole Imidazole product (1H-imidazol-4-yl)-p-tolyl-methanone imidazole->product p_toluoyl_chloride p-Toluoyl Chloride p_toluoyl_chloride->product lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product

Figure 6: Proposed Friedel-Crafts Acylation.

General Considerations:

  • Catalyst: A strong Lewis acid like aluminum chloride (AlCl3) is typically required. [12]However, due to the basic nature of imidazole, more than stoichiometric amounts of the Lewis acid may be necessary.

  • Solvent: An inert solvent such as dichloromethane or carbon disulfide is commonly used.

  • Temperature: The reaction is often performed at low temperatures to control its exothermicity and improve selectivity.

  • Work-up: The reaction is typically quenched by carefully adding it to ice-water, followed by extraction and purification. [13] Challenges: The primary challenge is the potential for N-acylation and the deactivation of the catalyst. Protecting the imidazole nitrogen before acylation might be a necessary modification to this approach.

Purification and Characterization

The final product, (1H-imidazol-4-yl)-p-tolyl-methanone, should be purified to a high degree, typically using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). [14] The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of the atoms and the successful formation of the desired product. The expected 1H NMR spectrum would show signals for the imidazole protons and the protons of the p-tolyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product. [15]* Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretching frequency.

Safety Precautions

  • Bromine: Bromine is highly toxic, corrosive, and dangerous for the environment. [16][17][18]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a face shield. [17]A solution of sodium thiosulfate or sodium carbonate should be readily available to neutralize any spills. [17]* Organometallic Reagents: Grignard reagents and organoboron compounds are sensitive to air and moisture. [1]All reactions involving these reagents should be conducted under an inert atmosphere (nitrogen or argon) using dry glassware and anhydrous solvents.

  • Lewis Acids: Aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a moisture-free environment.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these chemical syntheses. Work in a well-ventilated area, preferably a fume hood.

Summary of Reagents and Conditions

StepReactantsReagents/CatalystSolventConditions
1.1 ImidazoleBromine, Sodium AcetateAcetic AcidRoom Temperature, 2h
1.2 p-BromotolueneMg, Trimethyl borateAnhydrous THFReflux, then -78°C to RT
2 4-Bromo-1H-imidazole, p-Tolylboronic AcidPd(PPh3)4, Base (e.g., Cs2CO3)Dioxane/Water80-110°C, 2-24h
3 4-p-Tolyl-1H-imidazoleOxidizing Agent (e.g., KMnO4)Pyridine or Acetone0°C to RT/heat

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • SynOpen. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. 2023;7:496-500. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Syntheses. Org. Synth. 1971, 51, 82. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PMC. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • PrepChem.com. Synthesis of 4-tolylboronic acid. [Link]

  • University of Washington. Bromine Standard Operating Procedure. [Link]

  • Google Patents.
  • RSC Education. Handling liquid bromine and preparing bromine water. [Link]

  • University of California, Santa Barbara. Bromine Safety & Standard Operating Procedures. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • CLEAPSS. Student safety sheets 55 Bromine. [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]

  • The Royal Society of Chemistry. Supplementary data. [Link]

  • Scribd. Suzuki Coupling Reaction Procedure. [Link]

  • BMRB. bmse000096 Imidazole. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Okayama University Scientific Achievement Repository. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • Organic Syntheses. Org. Syn. Coll. Vol. 1, 136. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Dimensions. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • PMC. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • The Royal Society of Chemistry. Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Information. [Link]

  • ResearchGate. Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid a. [Link]

  • Google Patents. P-bromotoluene synthesis process.

Sources

Application

in vivo pharmacokinetic assay protocols for (1H-imidazol-4-yl)-p-tolyl-methanone

An in-depth guide to the design, execution, and analysis of in vivo pharmacokinetic assays for the novel compound (1H-imidazol-4-yl)-p-tolyl-methanone, tailored for drug development professionals. Introduction: Character...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the design, execution, and analysis of in vivo pharmacokinetic assays for the novel compound (1H-imidazol-4-yl)-p-tolyl-methanone, tailored for drug development professionals.

Introduction: Characterizing a New Chemical Entity

(1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0, Formula: C₁₁H₁₀N₂O) is a small molecule featuring an imidazole ring and a ketone group, structural motifs common in many pharmacologically active compounds.[1][2] The imidazole scaffold is known for its versatile biological activities and its ability to modulate pharmacokinetic properties, sometimes improving solubility through its polar nature.[3][4][5] Understanding how a new chemical entity (NCE) like this is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of drug development.

In vivo pharmacokinetic (PK) studies are indispensable for translating a promising compound into a viable therapeutic. These studies provide critical data on drug exposure over time, which is essential for evaluating efficacy, understanding safety margins, and establishing appropriate dosing regimens for later clinical trials.[6][7] This guide offers a comprehensive set of protocols and application notes for conducting a robust in vivo PK study of (1H-imidazol-4-yl)-p-tolyl-methanone, from ethical considerations and experimental design to bioanalytical quantification and data interpretation.

Section 1: Foundational Strategy: Experimental Design

A well-designed experiment is the bedrock of reliable PK data. The choices made at this stage dictate the quality and interpretability of the results.

Ethical Framework & Regulatory Compliance

The Mandate for Ethical Conduct: All research involving animals must be predicated on a strong ethical framework. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[8]

  • Replacement: Use non-animal alternatives whenever possible. For PK, in vivo studies are often a regulatory necessity.

  • Reduction: Use the minimum number of animals required to obtain scientifically valid and statistically significant data.[9]

  • Refinement: Minimize any potential pain, suffering, or distress and enhance animal welfare.[10]

Institutional Approval: Prior to any experimentation, the complete study protocol must be submitted to and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[9][11] This ensures compliance with all applicable federal, state, and local regulations.[12]

Animal Model Selection

The choice of animal model is critical for obtaining data that can be reasonably extrapolated to humans.

  • Species: Rodents are the most common initial choice for small molecule PK studies due to their small size, ease of handling, and well-characterized physiology.[13] Rats (e.g., Sprague-Dawley, Wistar) are often preferred over mice for serial blood sampling, as their larger size permits the collection of multiple blood samples from a single animal without compromising its health. This reduces inter-animal variability compared to composite-bleed mouse studies where each time point may come from a different animal.[14]

  • Health Status: Use healthy, specific-pathogen-free (SPF) animals from a reputable vendor.

  • Sex: It is advisable to use both male and female animals, as significant sex-dependent differences in metabolism and exposure can occur.[15]

  • Surgical Modification: For serial blood sampling, the use of surgically cannulated rats (e.g., with a jugular vein cannula) is a refinement that minimizes stress from repeated needle sticks.

Study Design & Dosing

The study should be designed to extract the maximum amount of information, including absolute bioavailability and dose proportionality.

  • Groups: A typical initial PK study includes at least two groups:

    • Intravenous (IV) Administration: A low dose administered as a bolus or short infusion. This route ensures 100% of the drug enters systemic circulation and serves as the reference for calculating the bioavailability of other routes.[6]

    • Oral (PO) Administration: Administered via gavage. This is often the intended clinical route and assessing its performance is crucial.

  • Dose Selection: The dose for a PK study should be high enough to be quantifiable by the bioanalytical assay but well below the maximum tolerated dose (MTD) to avoid non-linear kinetics due to toxicity.[14] If possible, conducting the study at two different dose levels (e.g., 5- to 10-fold apart) can provide initial insights into dose proportionality.[14]

Section 2: The Vehicle: Compound Formulation

Many NCEs exhibit poor water solubility, which can severely limit absorption and lead to inaccurate PK data.[16][17] Developing an appropriate dosing vehicle is a critical, and often challenging, first step.

Formulation Strategies for Poorly Soluble Compounds

The goal is to create a safe and tolerable formulation that keeps the compound solubilized or uniformly suspended.[16]

  • Aqueous Vehicles: The simplest approach is to test solubility in saline or a buffered solution (e.g., PBS).

  • Co-Solvent Systems: If aqueous solubility is poor, a mixture of water and organic co-solvents can be used. Common excipients include:

    • Polyethylene glycol 400 (PEG400)

    • Propylene glycol (PG)

    • Dimethyl sulfoxide (DMSO) - Use should be minimized, especially for IV, due to potential toxicity.

    • Surfactants like Tween® 80 or Cremophor® EL to improve wetting and maintain solubility upon dilution.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid excipients can enhance solubility and promote absorption.[16][18]

Protocol 2.1: Screening for a Suitable Formulation Vehicle
  • Objective: To identify a simple, safe vehicle for IV and PO administration.

  • Procedure: a. Weigh a small amount of (1H-imidazol-4-yl)-p-tolyl-methanone into several small glass vials. b. Add a series of potential vehicles to achieve a target concentration (e.g., 1 mg/mL).

    • Vehicle 1: 100% Saline
    • Vehicle 2: 10% DMSO, 40% PEG400, 50% Saline
    • Vehicle 3: 5% Solutol® HS 15 in PBS c. Vortex each vial vigorously for 2-5 minutes. d. Visually inspect for complete dissolution. If not dissolved, sonicate for 10-15 minutes. e. Let the solutions stand at room temperature for at least one hour and visually inspect for any precipitation.
  • Selection: Choose the simplest vehicle that results in a clear, stable solution at the required concentration. The final concentration of organic solvents like DMSO should be kept to a minimum.

Causality: A poor formulation that allows the drug to precipitate either in the vial or upon injection can lead to drastically underestimated exposure and bioavailability. Using excipients that are known to be safe in animals is crucial to ensure that any observed toxicity is from the compound, not the vehicle.[19]

Section 3: The Experiment: In-Life Procedures

Meticulous execution of in-life procedures is essential for data integrity.

Protocol 3.1: Animal Preparation and Dosing
  • Acclimatization: Animals should be acclimated to the facility for at least 3-5 days before the study begins.

  • Fasting: For oral dosing groups, an overnight fast (e.g., 12-16 hours) is typically required to reduce the variability in absorption caused by food. Water should be available at all times.

  • Pre-Dose Sample: Collect a pre-dose blood sample (T=0) from each animal.

  • Dose Administration:

    • IV Bolus: Slowly administer the prepared dose solution via the tail vein or cannula over 1-2 minutes. Record the exact time of administration.

    • Oral Gavage (PO): Administer the dose solution directly into the stomach using a ball-tipped gavage needle. Record the exact time.

Protocol 3.2: Serial Blood Sampling
  • Objective: To collect blood at specific time points to define the concentration-time curve.

  • Materials: K₂-EDTA or heparin-coated microcentrifuge tubes, appropriate gauge needles, centrifuge.

  • Procedure: a. At each designated time point, collect approximately 100-200 µL of whole blood. Common sampling sites include the saphenous vein or a jugular vein cannula. b. Place the blood immediately into the anticoagulant-coated tubes. c. Gently invert the tubes 8-10 times to ensure proper mixing and prevent coagulation. d. Keep the tubes on ice until centrifugation.

  • Plasma Preparation: a. Centrifuge the blood samples at 2000-4000 x g for 10 minutes at 4°C. b. Carefully pipette the supernatant (plasma) into a new, clearly labeled microcentrifuge tube. c. Immediately freeze the plasma samples at -80°C until bioanalysis.

Causality: The timing of blood draws is critical. Frequent sampling is needed early on to capture the absorption and distribution phases (Cmax), while later time points are needed to accurately define the elimination phase (half-life).[13] Improper sample handling (e.g., clotting, hemolysis, or slow processing) can degrade the analyte and compromise the results.

ParameterRouteRecommended Sampling Timepoints (hours)
Blood Collection IVPre-dose, 0.083 (5m), 0.25, 0.5, 1, 2, 4, 8, 24
POPre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24
NoteTimepoints should be adjusted based on any prior knowledge of the compound's behavior.
Table 1: Recommended Blood Sampling Schedule for a Rodent PK Study.

Section 4: The Measurement: Bioanalytical Analysis by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.[20][21]

Workflow Visualization

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Thaw Plasma Sample, Standard, or QC is Add Internal Standard (IS) plasma->is ppt Add Protein Precipitation Solvent (e.g., Acetonitrile) is->ppt vortex Vortex to Mix ppt->vortex centrifuge Centrifuge to Pellet Precipitated Protein vortex->centrifuge supernatant Transfer Supernatant to Analysis Plate centrifuge->supernatant evaporate Evaporate & Reconstitute (Optional) supernatant->evaporate inject Inject Sample onto LC System evaporate->inject lc Chromatographic Separation (LC) inject->lc ms Ionization & Mass Analysis (MS/MS) lc->ms data Generate Peak Area Ratio (Analyte/IS) ms->data cal_curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) data->cal_curve calc_conc Calculate Concentration in Unknown Samples cal_curve->calc_conc

Caption: Workflow for Bioanalytical Sample Processing and Quantification.

Protocol 4.1: Plasma Sample Quantification
  • Method Development: a. Tuning: Infuse a standard solution of (1H-imidazol-4-yl)-p-tolyl-methanone into the mass spectrometer to optimize ionization parameters and identify the most abundant and stable precursor ion and product ions for Multiple Reaction Monitoring (MRM). b. Internal Standard (IS): Select a suitable IS, ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization response can be used. c. Chromatography: Develop an HPLC or UHPLC method to separate the analyte from endogenous plasma components. A C18 reversed-phase column is a common starting point. Mobile phases often consist of water and methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to aid ionization.[22]

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control (QC) samples on ice. b. In a 96-well plate or microcentrifuge tubes, pipette 25 µL of each sample. c. Add 100 µL of the IS solution (prepared in acetonitrile). The high volume of acetonitrile serves to precipitate plasma proteins.[23] d. Seal the plate/tubes and vortex for 5 minutes. e. Centrifuge at ~4000 x g for 15 minutes to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean analysis plate for injection into the LC-MS/MS system.

  • Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its accuracy, reliability, and reproducibility.[23][24]

ParameterDescriptionAcceptance Criteria (Typical)
Linearity & Range The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) > 0.99
Accuracy Closeness of measured values to the true value.Within ±15% of nominal (±20% at LLOQ)
Precision Repeatability of measurements (intra- and inter-day).Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the analyte retention time.
Matrix Effect The effect of plasma components on the ionization of the analyte.IS-normalized matrix factor should be consistent.
Recovery The efficiency of the extraction process.Should be consistent and reproducible.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Concentration within ±15% of initial values.
Table 2: Key Validation Parameters for a Bioanalytical Method.[23]

Section 5: The Insight: Pharmacokinetic Data Analysis

Once plasma concentrations are determined, the data is used to calculate key PK parameters that describe the compound's journey through the body.

Non-Compartmental Analysis (NCA)

NCA is a direct and robust method for deriving PK parameters without assuming a specific compartmental model for the body.[25]

Overall PK Workflow Visualization

cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_pk_analysis PK Analysis Phase Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing LCMS LC-MS/MS Quantification Processing->LCMS ConcTime Generate Concentration vs. Time Data LCMS->ConcTime NCA Non-Compartmental Analysis (NCA) ConcTime->NCA Params Calculate PK Parameters (AUC, Cmax, t1/2, etc.) NCA->Params Report Generate PK Report & Calculate Bioavailability Params->Report

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for (1H-imidazol-4-yl)-p-tolyl-methanone

Introduction & Strategic Rationale Aryl-imidazolyl methanones, specifically (1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0)[1], are highly versatile structural motifs in medicinal chemistry. They frequently serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Aryl-imidazolyl methanones, specifically (1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0)[1], are highly versatile structural motifs in medicinal chemistry. They frequently serve as core pharmacophores or critical intermediates in the development of tubulin-binding anticancer agents[2] and potent anti-parasitic therapeutics[3].

The primary challenge in isolating high-purity imidazole derivatives from crude synthetic mixtures lies in their amphoteric nature and tendency to co-precipitate with structurally similar organic impurities[4]. While chromatographic methods are viable at the milligram scale, they are economically and operationally prohibitive for scale-up. This application note details a scalable, thermodynamically driven purification strategy leveraging acid-base phase partitioning followed by precision crystallization.

By manipulating the protonation state of the imidazole ring and carefully controlling the metastable zone width (MSZW) during crystallization, scientists can achieve >99% purity of either the free base or the pharmaceutically preferred hydrochloride salt[2].

Physicochemical Profiling & Solvent Selection

Successful crystallization requires a deep understanding of the target molecule's physicochemical properties. The basic pyridine-like nitrogen (N3) of the imidazole ring allows for selective protonation, while the p-tolyl group provides significant lipophilicity.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C11H10N2O[1]Dictates overall mass balance calculations.
Molecular Weight 186.21 g/mol [1]Used for precise molar equivalent calculations during salt formation.
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (N, O)Promotes strong crystal lattice formation via intermolecular hydrogen bonding.
Predicted pKa ~6.5 – 7.0 (Conjugate acid)Enables pH-swing liquid-liquid extraction (pH 2.0 vs. pH 9.0).
Table 2: Solvent Selection Matrix for Crystallization
Solvent SystemMechanismTarget FormExpected YieldExpected Purity
Ethyl Acetate / Hexanes Anti-solvent CoolingFree Base75 - 85%> 98.5%
Methanol / Water Anti-solvent CoolingFree Base80 - 90%~ 95.0%
Methanol / Ether-HCl Reactive PrecipitationHCl Salt> 90%> 99.0%

Mechanistic Workflow

The purification protocol is a two-stage process. Stage 1 utilizes the pKa of the imidazole ring to perform an acid-base extraction, effectively stripping away neutral and acidic impurities. Stage 2 utilizes controlled supersaturation to isolate the pure compound[4].

PurificationWorkflow Crude Crude Synthesis Mixture (1H-imidazol-4-yl)-p-tolyl-methanone AcidExt Acidic Extraction (pH 2.0) Protonation of Imidazole Crude->AcidExt Add 1M HCl(aq) Aqueous Aqueous Phase (Imidazolium Ion) AcidExt->Aqueous Phase Separation BaseExt Basification (pH 9.0) & DCM Extraction Aqueous->BaseExt Add 1M NaOH(aq) + DCM Organic Organic Phase (Free Base) BaseExt->Organic Phase Separation Decision Target Solid State? Organic->Decision Evaporate & Redissolve FreeBase Anti-Solvent Crystallization (EtOAc / Hexanes) Decision->FreeBase Free Base Form Salt Reactive Crystallization (MeOH / HCl in Ether) Decision->Salt Salt Form PureFB Pure Free Base >99% Purity FreeBase->PureFB Filter & Dry PureSalt Pure HCl Salt >99% Purity Salt->PureSalt Filter & Dry

Figure 1: Purification and crystallization workflow for (1H-imidazol-4-yl)-p-tolyl-methanone.

Experimental Protocols

Protocol A: Pre-Crystallization Acid-Base Extraction

Causality: Crude reaction mixtures contain unreacted starting materials and lipophilic byproducts. By lowering the pH to 2.0, the imidazole nitrogen is fully protonated, rendering the target molecule highly water-soluble. Lipophilic impurities remain in the organic phase and are discarded. Re-basifying to pH 9.0 neutralizes the imidazole, driving the target back into a fresh organic extraction solvent.

  • Acidification: Dissolve the crude mixture in Dichloromethane (DCM) (10 mL/g of crude). Add an equal volume of 1M aqueous HCl.

  • Phase Separation: Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the lower aqueous phase. Discard the DCM phase.

    • Self-Validation Check: Test the aqueous phase with universal indicator paper. It must read pH ≤ 2.0 to ensure complete protonation. If higher, target compound will be lost to the organic waste.

  • Basification: Cool the aqueous phase in an ice bath to 5°C. Slowly add 1M aqueous NaOH dropwise until the pH reaches 9.0.

  • Extraction: Extract the neutralized aqueous phase with fresh DCM (3 x 5 mL/g). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched free base.

Protocol B: Anti-Solvent Crystallization of the Free Base

Causality: Ethyl acetate (EtOAc) acts as a moderate-polarity thermodynamic solvent, while hexane acts as a non-polar anti-solvent. Adding hexane at an elevated temperature until the "cloud point" is reached forces the system precisely to the edge of the metastable zone. Slow cooling subsequently reduces kinetic energy, allowing the strong intermolecular hydrogen bonds to drive selective lattice formation[4].

  • Dissolution: Suspend the enriched free base in EtOAc (approx. 3-5 mL/g). Heat the suspension to 60°C under continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add hexanes dropwise.

    • Self-Validation Check: Stop addition immediately upon the appearance of a persistent opalescence (cloud point) that does not disappear upon swirling. This visual cue confirms the boundary of the metastable zone.

  • Nucleation & Growth: Remove the heat source and allow the solution to cool to room temperature (22°C) at a natural rate over 2 hours. Do not agitate aggressively, as this promotes secondary nucleation and yields fine, difficult-to-filter powders.

  • Harvesting: Further cool the suspension to 4°C in an ice bath for 1 hour to maximize yield. Filter the resulting crystals under vacuum, wash with cold hexanes, and dry in a vacuum oven at 40°C.

Protocol C: Reactive Crystallization of the Hydrochloride Salt

Causality: For pharmaceutical testing, HCl salts are preferred due to enhanced bioavailability[2]. By using a methanolic solution of the free base and an ethereal solution of HCl, the reaction generates the salt in situ. The resulting salt is highly polar and completely insoluble in the ether/methanol mixture, leading to immediate supersaturation and rapid nucleation.

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Methanol (MeOH) at room temperature.

  • Reactive Precipitation: Place the solution in an ice bath (0-5°C). Under vigorous stirring, slowly add 1.2 molar equivalents of 2M HCl in diethyl ether dropwise[2].

    • Self-Validation Check: An immediate, dense white precipitate should form upon the addition of the ethereal HCl, indicating successful protonation and salt insolubility.

  • Maturation: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation and crystal maturation.

  • Harvesting: Filter the solid rapidly under vacuum. Wash the filter cake with cold anhydrous diethyl ether to remove any residual unreacted free base or trapped lipophilic impurities. Dry under high vacuum at room temperature.

Analytical Validation

To confirm the integrity of the self-validating protocols, the final isolated crystals must be subjected to standard analytical testing:

  • HPLC-UV: Analyze at ~254 nm. The extended conjugation of the p-tolyl and methanone groups provides strong UV absorbance. Target purity is >99.0% Area.

  • ¹H-NMR (DMSO-d6): Confirm the presence of the imidazole protons (typically shifting downfield in the HCl salt form compared to the free base) and the p-tolyl methyl singlet at ~2.4 ppm.

  • Differential Scanning Calorimetry (DSC): Use DSC to confirm crystalline purity. A sharp, single endothermic melting peak indicates high phase purity and the absence of polymorph mixtures or trapped solvent.

References[1] Title: (1H-imidazol-4-yl)-p-tolyl-methanone/CAS:78892-77-0. Source: hxchem.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwoOAJoXC6md-0Qixyg1IkOoY26XoJ-VJ_LiE1Rnd_Fjf9ZvMOxaotQd0kP-9FPjeYIFKTJnYquEkbfL5E20G-8qJ5JBAgYbjQRKxZeZSd44nhxCPOgeYWt-qeKGGHTtu3o5nU_k_9aQLlN4IU[3] Title: Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7npyKJZdoYtvl8dhn5CW_GoSVXV3XZrQMjeiQKEsquZ0_d_YcW8nrrLxLKngZcTyVmmlXmvtyaEwUSD5y4cU1xguQUSXMwhYtDPf9jhKnNh6APkL1SSUBw2nbdxxnCBqKULW_V_AC6qvjHVo=[2] Title: Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB4Lvk7VU8iKg-4YCZpmqn3dyTASEfz37JUlWp5TrV0Vp6y6_CnOgXd02ZJacTGuZgtDrrNBZOU8Tgc28KMlHmuRpsswgXd4xY_mxKvtdaKTltHDJi27MOiQhnu7mRtNwYbHF6IoWUHd1PiiE=[4] Title: EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Source: google.com (Patents). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBWsVjnnNXD60oiLUDX3G6J6CUAPudE4tWvKwkhnQzb8f0PzeYaPiQiyXmt0PoC4VJQ4uVba_xZ4l9SPVa74leAisTZ7SFLeT-qwMpw5Ysmp8UDFpVMJqiW9-0_edH0mNJBvxwK3ZkXEp5ew==

Sources

Application

LC-MS method development for (1H-imidazol-4-yl)-p-tolyl-methanone analysis

An Application Note for the Quantitative Analysis of (1H-imidazol-4-yl)-p-tolyl-methanone using a Validated LC-MS/MS Method Abstract This comprehensive application note details the development and validation of a robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantitative Analysis of (1H-imidazol-4-yl)-p-tolyl-methanone using a Validated LC-MS/MS Method

Abstract

This comprehensive application note details the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1H-imidazol-4-yl)-p-tolyl-methanone. The methodology is designed for researchers, analytical scientists, and drug development professionals requiring a reliable protocol for characterizing this compound in various matrices. The guide provides a complete walkthrough, from understanding the analyte's physicochemical properties to detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and full method validation in accordance with ICH Q2(R1) guidelines.[1][2] By explaining the scientific rationale behind each step, this document serves as both a practical protocol and an educational resource for developing high-quality LC-MS methods for heterocyclic small molecules.

Analyte Characterization & Methodological Rationale

A successful analytical method begins with a fundamental understanding of the analyte. (1H-imidazol-4-yl)-p-tolyl-methanone is a small organic molecule with distinct chemical features that guide the analytical strategy.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₀N₂O[3]

  • Molecular Weight: 186.21 g/mol [3]

  • Key Structural Features:

    • A p-tolyl group , which is non-polar (hydrophobic).

    • An imidazole ring , which is polar and contains basic nitrogen atoms.

    • A ketone linker .

This amphiphilic nature—possessing both hydrophobic and polar/basic moieties—is the primary consideration for method development.

Strategic Analytical Choices:

  • Chromatography Mode: Reversed-phase liquid chromatography (RP-LC) is the logical choice.[4][5] The non-polar stationary phase (e.g., C18) will interact with the hydrophobic p-tolyl group, providing the primary mechanism for retention.[6] The polarity of the mobile phase can then be adjusted to elute the analyte in a controlled manner.[4]

  • Ionization Technique: The basic nitrogen atoms on the imidazole ring are readily protonated. This makes positive-ion mode Electrospray Ionization (ESI) an ideal "soft" ionization technique, as it can efficiently generate protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation.[7][8][9][10]

  • Detection Mode: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, which is crucial for quantitative analysis, especially in complex matrices.[11][12] By monitoring a specific fragmentation transition from a precursor ion to a product ion (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), we can minimize interferences and achieve low detection limits.[13]

The Analytical Workflow: A Strategic Overview

The entire process, from sample receipt to final data reporting, follows a structured and logical sequence designed to ensure data integrity and reproducibility.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Dev Phase 2: Method Development & Optimization cluster_Val Phase 3: Validation cluster_Analysis Phase 4: Analysis & Reporting Sample_Prep Sample & Standard Preparation SST System Suitability Test (SST) Sample_Prep->SST Load standards LC_Dev LC Method (Column, Mobile Phase, Gradient) Sample_Prep->LC_Dev Apply optimized method MS_Dev MS/MS Method (Tune, Precursor/Product Ions) Validation Full Method Validation (ICH Q2(R1) Guidelines) LC_Dev->Validation Lock method Quant Quantitative Analysis of Unknown Samples Validation->Quant Use validated method Report Data Processing & Reporting Quant->Report

Caption: Overall workflow for LC-MS/MS method development and analysis.

Protocol: Sample and Standard Preparation

Meticulous preparation is fundamental to accurate quantification. All solvents and reagents should be LC-MS grade to minimize background noise and contamination.[14]

Required Materials:

  • (1H-imidazol-4-yl)-p-tolyl-methanone reference standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥99% purity, LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Protocol Steps:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This is your primary stock.

    • Rationale: Methanol is a suitable solvent that is compatible with reversed-phase chromatography and effectively solubilizes the analyte.

  • Working Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask.

    • Bring to volume with a 50:50 (v/v) mixture of methanol and water.

    • Rationale: Using a diluent that mirrors the initial mobile phase composition prevents peak distortion upon injection.

  • Calibration Standards (e.g., 1 ng/mL to 1000 ng/mL):

    • Perform serial dilutions from the working stock solution using a 50:50 methanol/water mixture to prepare a series of calibration standards. A typical range might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Transfer the final solutions to labeled autosampler vials.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) from a separate stock solution to ensure an unbiased assessment of accuracy and precision.[15]

Protocol: LC-MS/MS Method Development

This phase involves optimizing the separation and detection of the analyte to achieve the desired sensitivity, selectivity, and peak shape.

Liquid Chromatography (LC) Optimization

The goal is to achieve a sharp, symmetrical peak with adequate retention, free from matrix interferences.

LC_Development Start Start: Analyte Properties (Polar/Non-polar) Column Select Column: C18, 2.1-3.0 mm ID <3 µm particle size Start->Column MobilePhase Select Mobile Phase: A: H₂O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid Column->MobilePhase Gradient Optimize Gradient: Start at low %B (e.g., 5%) Ramp to high %B (e.g., 95%) MobilePhase->Gradient Evaluate Evaluate Peak: Retention? Shape? Width? Gradient->Evaluate Evaluate->Gradient Adjust Ramp/Hold Final Final Method Evaluate->Final Good

Caption: Logical decision flow for developing the reversed-phase LC method.

Optimized LC Conditions:

ParameterRecommended SettingRationale
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[16]UHPLC systems provide better resolution, sharper peaks, and faster run times due to the use of sub-2 µm particle size columns.
Column C18 bonded silica, e.g., 100 mm x 2.1 mm, 1.8 µm particle size.A C18 phase provides robust hydrophobic retention for the p-tolyl group. Small particle sizes enhance separation efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acidifies the mobile phase (pH ~2.7), ensuring the imidazole moiety is consistently protonated, which leads to sharper, more symmetrical peaks and better retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency, making it ideal for eluting the analyte from the C18 column.[4]
Gradient Program 0.0 min: 5% B; 0.5 min: 5% B; 5.0 min: 95% B; 6.0 min: 95% B; 6.1 min: 5% B; 8.0 min: 5% B.A gradient elution allows for the separation of compounds with a range of polarities and ensures the column is cleaned of late-eluting components before the next injection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system backpressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility of retention times.
Injection Volume 2-5 µLA small injection volume minimizes the potential for peak distortion and column overloading.
Mass Spectrometry (MS/MS) Optimization

The goal is to find a sensitive and specific precursor-to-product ion transition for quantification.

Protocol Steps:

  • Analyte Tuning: Infuse a solution of the analyte (e.g., 100 ng/mL) directly into the mass spectrometer.

  • Precursor Ion Identification: In a full scan MS1 mode, identify the protonated molecule, [M+H]⁺, at m/z 187.1.

  • Product Ion Selection: Select m/z 187.1 as the precursor ion and perform a product ion scan by inducing fragmentation in the collision cell (with argon or nitrogen). Identify a stable, intense product ion. For this molecule, a likely fragmentation would be the loss of the tolyl group, so a key product ion to look for would be around m/z 91 (tropylium ion) or another stable fragment.

  • Parameter Optimization: Optimize MS parameters such as collision energy, capillary voltage, and gas flows to maximize the signal for the selected transition.

Optimized MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic imidazole group is readily protonated.[17]
MRM Transition Q1 (Precursor): 187.1 > Q3 (Product): [To be determined empirically, e.g., 91.1]This specific transition provides high selectivity, ensuring that only the analyte of interest is being measured.[13]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for efficient ion formation.[8]
Source Temp. 120 - 150 °CHelps in the desolvation of droplets from the ESI probe.[7]
Desolvation Temp. 350 - 500 °CFacilitates the evaporation of solvent from the charged droplets to release gas-phase ions.[7]
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy [To be determined empirically]The voltage applied to accelerate ions into the collision cell; optimized to maximize the intensity of the chosen product ion.[12]

The Self-Validating System: Method Validation Protocol

To ensure the method is suitable for its intended purpose, a full validation must be performed according to established guidelines, such as ICH Q2(R1).[2][18] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of (1H-imidazol-4-yl)-p-tolyl-methanone.[19][20]

Validation_Cascade Specificity Specificity Distinguishes analyte from interferences Linearity Linearity & Range Proportional response over a defined concentration range Specificity->Linearity Establishes baseline Accuracy Accuracy Closeness to true value Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision Linearity->Precision Limits LOD & LOQ Lowest detectable & quantifiable amounts Linearity->Limits Defines lower boundary Robustness Robustness Insensitive to small method variations Accuracy->Robustness Test under varied conditions Precision->Robustness Test under varied conditions

Caption: Interrelationship of validation parameters as per ICH Q2(R1).

Validation Experiments:

  • Specificity/Selectivity: Analyze blank matrix samples (if applicable) and samples spiked with potentially interfering compounds. The method is specific if no significant peaks are observed at the retention time of the analyte in blank samples.[18]

  • Linearity: Analyze the calibration standards (at least 5 concentrations) in triplicate. Plot the peak area response versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Range: The range is established by the linearity data and is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[2]

  • Accuracy: Analyze QC samples (low, mid, high) against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[15][21]

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicates of the QC samples on the same day. The relative standard deviation (%RSD) should be ≤15%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD over the two days should be ≤15%.[19]

  • Limit of Quantitation (LOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., accuracy within ±20% and precision ≤20% RSD).[18]

  • Limit of Detection (LOD): Typically determined as the concentration that yields a signal-to-noise ratio of at least 3:1. The analyte peak must be identifiable and reproducible.

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase, different column batches) and assess the impact on the results. The method should remain unaffected.[18]

Data Interpretation & System Suitability

Before analyzing samples, a System Suitability Test (SST) must be performed to confirm the system is working correctly.[14] This typically involves injecting a mid-level standard multiple times.

Acceptance Criteria:

  • Calibration Curve: r² ≥ 0.995.

  • SST Replicates: %RSD of peak area and retention time should be ≤5%.

  • QC Samples: Must be within ±15% of their nominal values for the analytical run to be accepted.[15]

Troubleshooting

Even robust methods can encounter issues. A systematic approach is key to resolving problems quickly.[22][23][24]

IssuePotential Cause(s)Recommended Solution(s)
No or Low Signal Incorrect MRM transition; source contamination; no sample injection; mobile phase flow issue.Verify MS tune and method parameters. Clean the ion source.[22] Check autosampler and LC pump. Ensure mobile phase lines are in the correct solvents.
Peak Tailing Active sites on the column (secondary interactions); mismatched sample diluent; column degradation.Ensure mobile phase pH is low enough to fully protonate the analyte. Use a sample diluent similar to the initial mobile phase. Replace the column if it's old or has been exposed to harsh conditions.
Retention Time Drift Inconsistent mobile phase preparation; column temperature fluctuations; column aging; air bubbles in the pump.Prepare fresh mobile phase daily.[22] Ensure the column oven is stable. Allow for sufficient column equilibration between runs.[22] Purge the LC pumps.
High Background Contaminated mobile phase, solvents, or glassware; column bleed.Use only high-purity, LC-MS grade solvents and additives.[14] Use dedicated glassware. Flush the system thoroughly.
Sample Carryover Inadequate needle wash; analyte adsorption in the sample path.Optimize the autosampler wash procedure using a strong organic solvent. If carryover persists, inject blanks after high-concentration samples. Investigate potential sources in the injector or valves.[23][24]

Conclusion

This application note presents a comprehensive, scientifically-grounded LC-MS/MS method for the quantitative analysis of (1H-imidazol-4-yl)-p-tolyl-methanone. By leveraging reversed-phase chromatography for separation and tandem mass spectrometry for detection, the method demonstrates high selectivity and sensitivity. The detailed protocols for method development and validation, based on established ICH guidelines, ensure that the methodology is robust, reliable, and fit for purpose in research and regulated environments.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. UBC Library Open Collections. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Chroma Blog. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • (1H-imidazol-4-yl)methanone — Chemical Substance Information. NextSDS. [Link]

  • 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. PubChem. [Link]

  • (1h-imidazol-4-yl)(phenyl)methanone. PubChemLite. [Link]

  • 1-(4-methylphenyl)-1H-imidazole. Chemical Synthesis Database. [Link]

  • Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Information. Royal Society of Chemistry. [Link]

  • 4-Imidazolemethanol. PubChem. [Link]

  • Analytical Methods. OPUS. [Link]

  • (1H-Imidazol-4-yl)methanol. PubMed. [Link]

Sources

Method

(1H-imidazol-4-yl)-p-tolyl-methanone integration into targeted drug delivery systems

Application Notes & Protocols Topic: Integration of (1H-imidazol-4-yl)-p-tolyl-methanone into Targeted Drug Delivery Systems Abstract This document provides a comprehensive guide for the integration of (1H-imidazol-4-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Integration of (1H-imidazol-4-yl)-p-tolyl-methanone into Targeted Drug Delivery Systems

Abstract

This document provides a comprehensive guide for the integration of (1H-imidazol-4-yl)-p-tolyl-methanone, a molecule of significant therapeutic interest owing to its core imidazole scaffold, into targeted drug delivery systems (TDDS). The imidazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and known for a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory effects[1][2][3]. However, like many small molecule drug candidates, its clinical potential may be hampered by challenges such as poor aqueous solubility and a lack of target specificity. Targeted drug delivery systems offer a strategy to overcome these limitations by enhancing bioavailability, increasing drug concentration at the site of action, and reducing off-target toxicity[4][5]. This guide details the scientific rationale, chemical strategies, and step-by-step protocols for conjugating (1H-imidazol-4-yl)-p-tolyl-methanone to representative nanocarriers, specifically focusing on its ketone and imidazole functional groups as chemical handles.

Introduction to (1H-imidazol-4-yl)-p-tolyl-methanone

(1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0) is an aromatic ketone containing a central imidazole ring[6]. The imidazole moiety is a cornerstone of many essential biological molecules, including the amino acid histidine, and is a key feature in a multitude of pharmacologically active agents[7][8]. Its derivatives have shown significant promise in inhibiting key metabolic pathways in cancer cells and acting as potent antimicrobial agents[1][9]. The p-tolyl group contributes to the molecule's lipophilicity, while the ketone and the secondary amine of the imidazole ring provide reactive sites for chemical modification and conjugation[10][11].

Physicochemical Properties

A thorough understanding of the molecule's properties is the first step in designing an effective delivery system.

PropertyValueSource
Chemical Name (1H-imidazol-4-yl)-p-tolyl-methanone[6]
CAS Number 78892-77-0[6]
Molecular Formula C₁₁H₁₀N₂O[6]
Molecular Weight 186.21 g/mol [6]
Structure Imidazole ring linked to a p-tolyl group via a ketone[10][12]
Predicted Solubility Low in aqueous media; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol)[13]

Rationale for Integration into Targeted Drug Delivery Systems

The primary goal of a TDDS is to deliver medication in a manner that increases its concentration in specific parts of the body, thereby maximizing therapeutic efficacy while minimizing systemic side effects[14][15]. For a compound like (1H-imidazol-4-yl)-p-tolyl-methanone, this approach is particularly advantageous.

  • Enhanced Bioavailability: Encapsulation within or conjugation to a nanocarrier can protect the drug from premature degradation and clearance, prolonging its circulation time[].

  • Improved Solubility: For poorly water-soluble compounds, a hydrophilic carrier system can render the entire conjugate soluble in physiological media[14].

  • Targeted Accumulation: Through strategies like the Enhanced Permeability and Retention (EPR) effect (passive targeting) or by decorating the carrier with specific ligands like antibodies or peptides (active targeting), the drug can be concentrated in diseased tissues, such as tumors[17].

  • Controlled Release: The chemical linker used for conjugation can be designed to cleave under specific physiological conditions (e.g., the low pH of a tumor microenvironment or within an endosome), ensuring the drug is released at the desired site of action.

TDDS_Concept cluster_0 Systemic Circulation (Bloodstream) FreeDrug { Free Drug | (1H-imidazol-4-yl)-p-tolyl-methanone} Healthy_Cell Healthy Cell FreeDrug->Healthy_Cell Off-target Toxicity Target_Cell Target Cell (e.g., Cancer Cell) FreeDrug->Target_Cell Non-specific Uptake TDDS Drug-Carrier Conjugate Carrier (e.g., Liposome) Targeting Ligand Drug Payload TDDS->Healthy_Cell Reduced Uptake TDDS->Target_Cell Specific Targeting & Internalization Protocol1_Workflow A Step 1: Liposome Formulation (Thin-Film Hydration) B Step 2: Size Extrusion (100 nm filter) A->B Hydrated Liposomes C Step 3: Conjugation Reaction Drug + Hydrazide-Liposomes (pH 5.5, 24h, RT) B->C Calibrated Hydrazide Liposomes D Step 4: Purification (Dialysis vs. pH 7.4 buffer) C->D Crude Conjugate E Step 5: Characterization (DLS, HPLC) D->E Purified Drug-Liposome Conjugate

Caption: Workflow for conjugating the drug to liposomes via a hydrazone linker.

Step-by-Step Protocol
  • Preparation of Hydrazide-Functionalized Liposomes:

    • Dissolve DSPC, Cholesterol, and DSPE-PEG(2000)-Hydrazide in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a thin lipid film.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with HEPES buffer (pH 7.4) by vortexing at 60°C, resulting in a suspension of multilamellar vesicles (MLVs).

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a heated extruder to produce unilamellar vesicles (LUVs) of a defined size.

  • Conjugation Reaction:

    • Prepare a stock solution of (1H-imidazol-4-yl)-p-tolyl-methanone in anhydrous ethanol (e.g., 10 mg/mL).

    • In a sterile reaction vial, mix the hydrazide-functionalized liposome suspension with the drug stock solution. The molar ratio of drug to DSPE-PEG-Hydrazide should typically be between 5:1 and 10:1.

    • Adjust the pH of the reaction mixture to ~5.5 using acetate buffer. This acidic condition catalyzes the hydrazone formation.

    • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag (MWCO 10 kDa).

    • Dialyze against HEPES buffer (pH 7.4) for 48 hours, with buffer changes every 6-8 hours, to remove unconjugated drug and ethanol.

    • Collect the purified drug-liposome conjugate and store at 4°C.

Protocol 2: Stable Thioether Linkage via the Imidazole Ring

Rationale: For applications requiring a highly stable linkage, the imidazole nitrogen can be functionalized. This protocol involves a two-step process: first, modifying the drug with a bifunctional linker to introduce a thiol group, and second, reacting the thiolated drug with a maleimide-functionalized polymeric nanoparticle. The resulting thioether bond is highly stable in vivo. This approach is more complex but offers greater stability.

Materials and Reagents
  • (1H-imidazol-4-yl)-p-tolyl-methanone

  • Linker: N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • Reducing Agent: Dithiothreitol (DTT)

  • Maleimide-functionalized polymeric nanoparticles (e.g., PLGA-PEG-Maleimide)

  • Solvents: Anhydrous Dimethylformamide (DMF)

  • Buffers: Phosphate Buffered Saline (PBS, pH 7.2), EDTA solution

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Experimental Workflow

Protocol2_Workflow cluster_0 Part A: Drug Thiolation cluster_1 Part B: Conjugation to Nanoparticle A Step 1: React Drug + SPDP Linker (Imidazole N-acylation) B Step 2: Reduce with DTT (Cleave pyridyldithio group) A->B C Step 3: Purify Thiolated Drug (HPLC) B->C D Step 4: React Thiolated Drug with Maleimide-NP (pH 7.2, 4h, RT) C->D Drug-SH E Step 5: Purify Conjugate (Size Exclusion Chromatography) D->E F Step 6: Characterize Final Product (DLS, UV-Vis) E->F

Caption: Workflow for conjugating the drug to nanoparticles via a stable thioether bond.

Step-by-Step Protocol
  • Drug Thiolation:

    • Dissolve (1H-imidazol-4-yl)-p-tolyl-methanone and a 1.5-fold molar excess of SPDP in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours. The imidazole nitrogen attacks the NHS-ester of SPDP.

    • Monitor the reaction by TLC or HPLC.

    • Once the initial reaction is complete, add a 10-fold molar excess of DTT to the mixture to reduce the disulfide bond and expose the free thiol group. Let this reaction proceed for 1 hour.

    • Purify the resulting thiolated drug intermediate using reverse-phase HPLC.

  • Conjugation to Nanoparticles:

    • Disperse the maleimide-functionalized polymeric nanoparticles in PBS (pH 7.2) containing 5 mM EDTA.

    • Add the purified thiolated drug to the nanoparticle suspension (aim for a 10:1 molar ratio of drug to maleimide groups on the NP surface).

    • React for 4 hours at room temperature under gentle agitation, protected from light. The thiol on the drug will react with the maleimide on the nanoparticle surface to form a stable thioether bond.[18]

  • Purification:

    • Load the reaction mixture onto a pre-equilibrated size exclusion chromatography column (Sephadex G-25).

    • Elute with PBS (pH 7.4). The larger drug-nanoparticle conjugates will elute first, while the smaller, unreacted drug and byproducts will be retained longer.

    • Collect the initial fractions and confirm the presence of the conjugate using UV-Vis spectroscopy.

Characterization and Quality Control

Successful conjugation must be confirmed and quantified.

Quantification of Drug Conjugation

For both protocols, the amount of conjugated drug can be determined. A standard curve of the free drug is created using UV-Vis spectroscopy at its λ_max. For liposomes, after purification, they can be disrupted with a detergent (e.g., Triton X-100) or a suitable organic solvent, and the absorbance is measured to calculate the concentration of the conjugated drug.

Example Data:

Formulation Drug Loading (μg/mg of carrier) Conjugation Efficiency (%)
Liposome-Hydrazone 45.2 68.5%

| Polymer-Thioether | 38.9 | 55.7% |

Physical Characterization of Nanocarriers

Dynamic Light Scattering (DLS) and Zeta Potential measurements are crucial to ensure the nanoparticles are suitable for in vivo use.

Example Data:

Sample Z-Average Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Bare Liposomes 105.3 ± 2.1 0.11 -5.2 ± 0.8
Drug-Liposome Conjugate 108.9 ± 2.5 0.13 -4.8 ± 0.6
Bare Polymer NP 120.7 ± 3.4 0.15 -15.4 ± 1.1

| Drug-Polymer Conjugate | 125.1 ± 3.8 | 0.17 | -14.9 ± 1.3 |

In Vitro Drug Release Assay

This assay validates the designed release mechanism of the linker.

Release_Assay cluster_0 Dialysis-Based In Vitro Release Study Setup Dialysis Bag (MWCO 10 kDa) Drug-Carrier Conjugate Inside Beaker Large Volume of Release Buffer (e.g., pH 7.4 or pH 5.5) Sink Conditions Maintained Sampling Sample Collection (From outside buffer at time points) Beaker->Sampling Diffusion of cleaved drug Analysis Quantify Released Drug (HPLC or UV-Vis) Sampling->Analysis

Caption: Schematic of an in vitro drug release assay using the dialysis method.

Protocol
  • Place a known concentration of the drug-carrier conjugate (e.g., 1 mL) inside a dialysis bag.

  • Submerge the bag in a larger volume (e.g., 100 mL) of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5) at 37°C with constant, gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated HPLC method or UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time. For the hydrazone-linked conjugate, release should be significantly higher at pH 5.5 compared to pH 7.4. The thioether-linked conjugate should show minimal release under both conditions.

Conclusion

(1H-imidazol-4-yl)-p-tolyl-methanone represents a promising therapeutic agent whose full potential can be unlocked through sophisticated drug delivery strategies. This guide provides two distinct, detailed protocols for its conjugation to clinically relevant nanocarriers, leveraging either the ketone or imidazole functional groups. The choice of conjugation chemistry allows for the rational design of drug delivery systems with either environment-sensitive (hydrazone) or highly stable (thioether) linkers. Rigorous characterization and validation, as outlined in the quality control and release protocols, are essential for the successful development of these advanced therapeutic systems.

References

Sources

Application

Application Note: (1H-imidazol-4-yl)-p-tolyl-methanone Derivatization Techniques for SAR Studies

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Application Area: Anticenter Therapeutics, Tubulin Polymerization Inhibitors, Multidrug Resistance (MDR) Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals Application Area: Anticenter Therapeutics, Tubulin Polymerization Inhibitors, Multidrug Resistance (MDR)

Executive Summary

The discovery of novel small molecules that can bypass multidrug resistance (MDR) mechanisms—such as P-glycoprotein (P-gp) overexpression—remains a critical hurdle in oncology. The (1H-imidazol-4-yl)-p-tolyl-methanone scaffold, specifically within the class of 2-aryl-4-benzoyl-imidazoles (ABIs), has emerged as a highly potent pharmacophore targeting the colchicine binding site of the α/β -tubulin dimer [1].

This application note provides a comprehensive, self-validating guide to the derivatization techniques required for Structure-Activity Relationship (SAR) profiling of this scaffold. By detailing the mechanistic causality behind specific synthetic choices—such as orthogonal protecting group strategies and regioselective lithiation—this guide empowers researchers to systematically optimize target affinity and pharmacokinetic (PK) properties.

Rational Design & SAR Strategy

The (1H-imidazol-4-yl)-p-tolyl-methanone core is highly modular. Previous generations of tubulin inhibitors, such as substituted methoxylbenzoyl-aryl-thiazoles (SMART), suffered from poor aqueous solubility. Replacing the thiazole ring with an imidazole core drastically improves the physicochemical profile while maintaining nanomolar antiproliferative activity [2].

A successful SAR campaign on this scaffold divides the molecule into three distinct optimization zones:

  • The C4-Methanone (p-Tolyl/Benzoyl) Region: Modulates steric bulk and electronic distribution to optimize the fit within the hydrophobic pocket of the colchicine binding site.

  • The N1-Imidazole Position: Serves as the primary site for tuning lipophilicity, aqueous solubility, and hydrogen-bond donor/acceptor ratios.

  • The C2-Aryl Position: Extends the π -conjugated system to enhance binding affinity and target residence time.

SAR_Scaffold Core (1H-imidazol-4-yl)- p-tolyl-methanone Core C2 C2 Position (Aryl Substitution) Target Affinity Core->C2 Cross-Coupling N1 N1 Position (Alkylation) Solubility & PK Core->N1 N-Alkylation C4 C4 Methanone (p-Tolyl / Benzoyl) Steric Fit Core->C4 Acylation

Fig 1: Modularity and SAR optimization workflow for the imidazole-methanone scaffold.

Experimental Protocols: Derivatization Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and derivatization of the scaffold, explicitly addressing the chemical causality behind each step.

Protocol 1: Synthesis of the C4-Methanone Core via Regioselective Acylation

Direct acylation of an unprotected imidazole ring is synthetically unviable due to the acidic/nucleophilic nature of the N-H bond, which will quench organometallic reagents. An orthogonal protection-deprotection strategy is mandatory [1].

Step 1: N-Protection via Sulfonylation

  • Procedure: Dissolve the starting 2-aryl-1H-imidazole (1.0 eq) in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes to ensure complete deprotonation. Dropwise add phenylsulfonyl chloride (PhSO 2​ Cl, 1.2 eq). Warm to room temperature and stir for 4 hours.

  • Causality: The phenylsulfonyl group is chosen over standard Boc or Cbz protections because it is robust enough to withstand the highly basic conditions of the subsequent lithiation step, while also acting as a directing group for C4/C5 regioselectivity.

Step 2: Regioselective Lithiation and Acylation

  • Procedure: Cool the protected imidazole solution to -78 °C under an inert argon atmosphere. Slowly add tert-butyllithium (t-BuLi, 1.5 eq). Stir for 45 minutes. Add p-toluoyl chloride (or substituted benzoyl chloride, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Causality: t-BuLi is required for efficient halogen-metal exchange or direct deprotonation at the C4 position. The ultra-low temperature (-78 °C) is critical to prevent ring-opening of the lithiated imidazole intermediate and to suppress nucleophilic attack on the sulfonyl group.

Step 3: Deprotection

  • Procedure: To the crude acylated mixture in THF, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq). Stir overnight at room temperature. Quench with saturated aqueous NaHCO 3​ and extract with ethyl acetate.

  • Causality: TBAF selectively cleaves the N-SO 2​ Ph bond via fluoride-induced nucleophilic attack at the sulfur atom, leaving the newly formed C4-methanone completely intact.

Protocol 2: N1-Alkylation for Pharmacokinetic Tuning

Once the core is synthesized, modifying the N1 position allows for the fine-tuning of aqueous solubility without drastically altering the binding pose.

  • Procedure: Dissolve the (1H-imidazol-4-yl)-p-tolyl-methanone derivative (1.0 eq) in anhydrous DMF. Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 2.0 eq) and the desired alkyl halide (e.g., methyl iodide or a functionalized PEG-halide, 1.2 eq). Stir at 60 °C for 6 hours.

  • Causality: K 2​ CO 3​ is a mild base that selectively deprotonates the imidazole N-H without causing hydrolysis or enolization of the C4-methanone. DMF provides the optimal dielectric constant to stabilize the resulting imidazolide anion, promoting rapid S N​ 2 alkylation.

Quantitative SAR Data Analysis

The transition from thiazole-based scaffolds (SMART) to the imidazole-methanone scaffold (ABI) yields profound improvements in both potency and physicochemical properties. The table below summarizes the critical quantitative data driving this SAR campaign [1, 3].

Compound Class / DrugPrimary TargetAvg. IC 50​ (Melanoma)Aqueous Solubility ( μ g/mL)MDR Efficacy
AICA Derivatives Tubulin3.5 - 10 μ MModerateLow
SMART-1 Tubulin~20 nM0.909Moderate
Paclitaxel (Control) Tubulin~5 nM0.137Poor (P-gp Substrate)
Combretastatin A4 Tubulin~2 nM1.04Moderate
ABI Core (Compound 5da) Tubulin15.7 nM 48.9 Excellent (Bypasses P-gp)

Data Interpretation: The ABI scaffold maintains the nanomolar potency of the SMART compounds while achieving a ~50-fold increase in aqueous solubility compared to SMART-1, and a >350-fold increase compared to Paclitaxel. Crucially, the ABI derivatives retain their IC 50​ values in P-gp overexpressing cell lines, validating their utility against multidrug-resistant tumors.

Mechanistic Pathway of Action

Derivatives of the (1H-imidazol-4-yl)-p-tolyl-methanone scaffold exert their antiproliferative effects by acting as tubulin polymerization inhibitors. They competitively bind to the colchicine site, preventing the formation of functional microtubules necessary for cell division [4].

MOA Compound Imidazole-Methanone Derivative Target Colchicine Binding Site (α/β-Tubulin Dimer) Compound->Target Competitive Binding Inhibition Disruption of Tubulin Polymerization Target->Inhibition Conformational Change Mitosis Mitotic Arrest (G2/M Phase) Inhibition->Mitosis Microtubule Depolymerization Apoptosis Apoptosis in MDR Cancer Cells Mitosis->Apoptosis Caspase Activation

Fig 2: Mechanism of action for imidazole-methanone derivatives leading to cancer cell apoptosis.

References

  • Chen, J., Wang, Z., Li, C.-M., Lu, Y., Vaddady, P. K., Meibohm, B., Dalton, J. T., Miller, D. D., & Li, W. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(20), 7414–7427.[Link]

  • Wang, Z., Chen, J., Wang, J., Ahn, S., Li, C.-M., Lu, Y., Dalton, J. T., Miller, D. D., & Li, W. (2012). Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis. Pharmaceutical Research, 29(11), 3040–3052.[Link]

  • Xiao, M., Ahn, S., Wang, J., Chen, J., Miller, D. D., Dalton, J. T., & Li, W. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 56(8), 3318–3329.[Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for (1H-imidazol-4-yl)-p-tolyl-methanone

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in overcoming the physicochemical hurdles of complex small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in overcoming the physicochemical hurdles of complex small molecules. The compound (1H-imidazol-4-yl)-p-tolyl-methanone (CAS: 78892-77-0) presents a classic formulation paradox.

Mechanistically, the planar methanone linker drives high crystal packing energy, making it difficult for water molecules to penetrate the crystal lattice[1]. Simultaneously, the p-tolyl moiety is highly lipophilic, repelling aqueous interactions. However, the molecule possesses a critical chemical handle: the basic imidazole ring. By strategically targeting these structural domains, we can engineer robust, self-validating solubilization protocols for both in vitro and in vivo applications.

Structural Targeting & Solubilization Workflow

MechanisticSolubilization Target (1H-imidazol-4-yl)-p-tolyl-methanone Highly Crystalline & Hydrophobic Path1 Target: Imidazole Ring (pKa ~6.5) Target->Path1 Path2 Target: p-Tolyl Group (Lipophilic) Target->Path2 Path3 Target: Crystal Lattice (Planar Methanone) Target->Path3 Action1 Acidify to pH < 5.0 (0.1M HCl) Path1->Action1 Action2 Encapsulate in HP-β-CD (20% w/v) Path2->Action2 Action3 Solvate with Co-solvents (DMSO/PEG400) Path3->Action3 Result1 Protonated Cationic Salt (High Aqueous Solubility) Action1->Result1 Result2 Inclusion Complex (Shielded Hydrophobicity) Action2->Result2 Result3 Thermodynamic Solution (Disrupted Packing) Action3->Result3

Mechanistic solubilization pathways targeting specific structural domains of the compound.

Troubleshooting Guides & Methodologies
Issue 1: "Solvent-Shift" Precipitation in Cellular Assays

Q: My compound is fully soluble in a 10 mM DMSO stock, but it immediately forms a cloudy precipitate when diluted into my pH 7.4 biological assay buffer. How do I prevent this?

Causality: This occurs because the p-tolyl group rapidly aggregates via hydrophobic interactions when the DMSO concentration drops below the critical solvation threshold. At pH 7.4, the imidazole ring is unprotonated (free base form), offering no electrostatic repulsion to prevent aggregation[2].

Self-Validating Protocol:

  • Pre-warm: Heat both the DMSO stock and the aqueous buffer to 37°C.

  • Order of Addition (Critical): Place your buffer on a high-speed vortexer. Add the DMSO stock dropwise into the vortexing buffer. Never add buffer directly to the DMSO stock, as the localized water concentration will cause immediate nucleation.

  • Validation Check: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 indicates the presence of micro-precipitates. If observed, you must lower the final compound concentration or introduce 0.05% Tween-20 to stabilize the dispersion.

Issue 2: Poor Solubility in Saline for In Vivo Dosing

Q: I need to formulate this compound for intravenous (IV) administration, but it is completely insoluble in standard 0.9% saline. What is the optimal vehicle?

Causality: Saline lacks the lipophilic domains required to solvate the p-tolyl-methanone structure. You must use a co-solvent/surfactant system that disrupts the crystal packing while micellizing the hydrophobic domains[1].

Self-Validating Protocol:

  • Primary Solvation: Dissolve the compound in 5% (v/v) DMSO to break the crystal lattice.

  • Co-solvent Bridging: Add 40% (v/v) PEG400 and mix until visually clear. PEG400 bridges the polarity gap between DMSO and water.

  • Micellization: Add 5% (v/v) Tween 80. This surfactant forms micelles that will trap the hydrophobic p-tolyl group.

  • Aqueous Phase: Slowly add 50% (v/v) Saline dropwise with continuous vortexing[2].

  • Validation Check: Centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet confirms you have engineered a stable thermodynamic solution, not a temporary suspension.

Issue 3: Achieving High Concentrations Without Organic Solvents

Q: My downstream application is highly sensitive to DMSO and surfactants. Can I leverage the chemical structure of the compound to improve solubility in purely aqueous media?

Causality: Yes. The imidazole ring contains basic nitrogen atoms. By lowering the pH below the pKa of the imidazole ring (typically ~6.0–6.5), the nitrogen becomes protonated. This converts the highly crystalline free base into a highly water-soluble cationic salt[2].

Self-Validating Protocol:

  • Suspend the solid compound in sterile, deionized water (it will remain cloudy).

  • Titration: Gradually titrate with 0.1 M HCl, monitoring with a pH meter. As the pH approaches 4.5–5.0, the suspension will rapidly clear as the imidazole ring protonates.

  • Validation Check: Take a 500 µL aliquot and back-titrate with 0.1 M NaOH to pH 7.4. Immediate cloudiness/precipitation confirms that your solubilization was strictly pH-dependent and successful. (Note: Ensure your biological model can tolerate an administration vehicle at pH 5.0).

Advanced FAQ: Cyclodextrin Encapsulation

Q: I cannot use acidic buffers or organic solvents, but I need high concentrations at physiological pH. What is the alternative? A: You must use host-guest complexation. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They encapsulate the lipophilic p-tolyl-methanone moiety, shielding it from the aqueous environment and drastically increasing overall solubility[2].

Self-Validating Encapsulation Protocol:

  • Prepare a 20% (w/v) solution of HP-β-CD in water.

  • Add the solid (1H-imidazol-4-yl)-p-tolyl-methanone in a 1:5 molar ratio (Drug:CD).

  • Stir continuously at 45°C for 24 hours to achieve thermodynamic equilibrium of the inclusion complex.

  • Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.

  • Validation Check: Perform UV-Vis spectroscopy on the filtered solution. Compare it to the drug dissolved purely in DMSO. A bathochromic shift (red shift) in the absorption maximum (λmax) of the methanone chromophore confirms the drug is localized within the non-polar cyclodextrin cavity rather than bulk water.

Quantitative Formulation Matrix

Use the following table to select the appropriate formulation strategy based on your experimental requirements and maximum expected solubility limits.

Formulation StrategyVehicle CompositionMechanism of SolubilizationMax Estimated SolubilityPrimary Application
Cosolvent Shift ≤ 1% DMSO in BufferDisruption of crystal lattice< 50 µMIn vitro cell assays
Host-Guest Complex 20% HP-β-CD in WaterHydrophobic cavity shielding2 - 5 mMIn vivo (Subcutaneous)
pH Adjustment Acidic Buffer (pH 4.5 - 5.0)Imidazole protonation (Salt)> 5 mMGastric simulation / IV
Surfactant Micelles 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% SalineMicellar encapsulation10 - 20 mMIn vivo (IP, IV, PO)
References
  • Journal of Medicinal Chemistry. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". ACS Publications. Available at: [Link]

Sources

Optimization

optimizing HPLC mobile phase for (1H-imidazol-4-yl)-p-tolyl-methanone separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing (1H-imidazol-4-yl)-p-tolyl-methanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing (1H-imidazol-4-yl)-p-tolyl-methanone .

Rather than providing a generic troubleshooting list, this guide deconstructs the molecular behavior of your analyte, explains the thermodynamic causality behind your chromatographic issues, and provides a self-validating framework to achieve optimal separation.

Module 1: Mechanistic Insight & Root Cause Analysis

When analyzing (1H-imidazol-4-yl)-p-tolyl-methanone, chromatographers frequently encounter severe peak tailing, retention time drift, and poor resolution. To solve this, we must look at the molecule's biphasic character: it contains a highly hydrophobic p-tolyl-methanone moiety and a basic imidazole ring.

The Causality of Peak Tailing: The imidazole nitrogen typically exhibits a pKa​ around 5.5–6.5 (slightly lowered from standard imidazole due to the electron-withdrawing methanone group). On traditional silica-based reversed-phase (RP) columns, residual silanol groups (-SiOH) on the stationary phase become deprotonated and negatively charged at a pH above 3.5[1].

If your mobile phase sits at a neutral pH, the positively charged imidazole ring undergoes a secondary ion-exchange interaction with these negatively charged silanols[2]. Because this ion-exchange kinetic process is significantly slower than the primary hydrophobic partitioning, the analyte molecules desorb unevenly. This kinetic lag manifests as a severe chromatographic "tail"[2]. To resolve this, we must strategically manipulate the mobile phase to shut down these secondary interactions.

Module 2: Diagnostic Resolution Engine

Use the following logical workflow to systematically diagnose and eliminate secondary interactions in your method.

HPLC_Workflow Start Analyze Chromatogram: (1H-imidazol-4-yl)-p-tolyl-methanone Tailing Is Asymmetry Factor (As) > 1.5? Start->Tailing CheckPH Evaluate Mobile Phase pH Tailing->CheckPH Yes (Tailing) Success Optimal Separation (As = 0.9 - 1.2) Tailing->Success No (Symmetrical) IsLowPH Is Mobile Phase pH < 3.0? CheckPH->IsLowPH AdjustPH Adjust to pH 2.5 (Add 0.1% TFA or Formic Acid) IsLowPH->AdjustPH No (pH > 3) CheckCol Evaluate Stationary Phase IsLowPH->CheckCol Yes (pH < 3) AdjustPH->Success ChangeCol Switch to Charged Surface or Hybrid C18 Column CheckCol->ChangeCol Column is standard C18 AddModifier Add Amine Modifier (TEA) or Ionic Liquid CheckCol->AddModifier Column is end-capped ChangeCol->Success AddModifier->Success

Diagnostic workflow for resolving peak tailing in imidazole derivative HPLC analysis.

Module 3: Quantitative Optimization Matrix

To predict how your mobile phase choices will thermodynamically impact (1H-imidazol-4-yl)-p-tolyl-methanone, consult the following empirical data summary.

Mobile Phase CompositionpHAnalyte Ionization StateSilanol ActivityTypical Asymmetry ( As​ )
Water / MeCN (Unbuffered)~6.0Partially ProtonatedHigh (Ionized)> 2.5 (Severe Tailing)
10mM NH4​OAc / MeCN6.8Partially ProtonatedHigh (Ionized)1.8 - 2.2
0.1% Formic Acid / MeCN2.7Fully ProtonatedSuppressed (Neutral)1.1 - 1.3
0.1% TFA / MeCN2.0Fully ProtonatedFully Suppressed0.9 - 1.1
10mM NH4​HCO3​ / MeCN10.0Neutral (Deprotonated)High (Ionized)1.0 - 1.2 (Requires Hybrid Column)

Module 4: Self-Validating Optimization Protocol

This step-by-step methodology operates as a closed-loop system. You will establish a baseline, apply a targeted chemical modification, and mathematically validate the outcome before proceeding.

Phase 1: Baseline System Suitability Testing (SST)

  • Prepare a 0.1 mg/mL standard of (1H-imidazol-4-yl)-p-tolyl-methanone in 50:50 Water:Acetonitrile.

  • Run an isocratic method at 60% Mobile Phase A (Water, no additives) and 40% Mobile Phase B (Acetonitrile) on a standard C18 column.

  • Validation Checkpoint: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​≥1.5 , the system fails SST due to active silanol interactions. Proceed to Phase 2.

Phase 2: Silanol Protonation (pH Suppression)

  • Replace Mobile Phase A with Water containing 0.1% v/v Trifluoroacetic Acid (TFA) to drop the pH to ~2.0.

  • Flush the column with 20 column volumes (CV) to ensure complete equilibration and protonation of the stationary phase[1].

  • Re-inject the standard.

  • Validation Checkpoint: Recalculate As​ . At pH 2.0, the silanols are fully protonated (neutralized), eliminating ion-exchange sites[1]. If As​ is now between 0.9 and 1.2, the method is optimized. If As​>1.2 , proceed to Phase 3.

Phase 3: Analyte Masking & Advanced Stationary Phases

  • If low pH is insufficient, introduce a competing base. Add 0.1% Triethylamine (TEA) to the mobile phase and adjust to pH 4.5 using acetic acid[2].

  • Alternatively, switch the stationary phase to a charged surface C18 column (e.g., CORTECS C18+). These columns possess a surface charge that actively repels basic analytes from the silica backbone, improving peak shape and increasing peak capacity by up to 10%.

  • Validation Checkpoint: Verify that the theoretical plate count ( N ) has increased by at least 20% compared to Phase 1, confirming enhanced mass transfer kinetics.

Module 5: Frequently Asked Questions (FAQs)

Q1: I adjusted my mobile phase to pH 2.5 with formic acid, but my analyte now elutes in the void volume. Why? A1: At pH 2.5, the imidazole ring is fully protonated and highly polar. In reversed-phase chromatography, this increased polarity drastically reduces hydrophobic retention. To resolve this, decrease your organic modifier (Acetonitrile) concentration to 5-10%, or switch to a polar-embedded or Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Q2: Can I use ionic liquids instead of traditional amine modifiers like TEA? A2: Yes. Imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) act as excellent silanol suppressors. The ionic liquid cations compete with your basic analyte for the residual silanol sites, forming a weak electronic bilayer that effectively masks the silica surface and reduces peak tailing[3].

Q3: Why does my retention time drift over consecutive injections when using a neutral phosphate buffer? A3: A neutral pH (e.g., pH 6.8) is dangerously close to the pKa​ of the imidazole ring. Minor local pH fluctuations inside the column will cause the analyte to shift unpredictably between its ionized and neutral states. To ensure robustness, always buffer the mobile phase at least 2 pH units away from the analyte's pKa​ [2].

References

  • Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System - Waters Corporation.

  • Technical Support Center: Imidazole-5-propionic Acid Synthesis and Purification - Benchchem. 2

  • APPLICATION OF IONIC LIQUIDS OF SOME BIOACTIVE MOLECULES IN RP-HPLC - Reviews in Analytical Chemistry. 3

  • Expert tip: Stationary Phases and pH - YMC Europe.1

Sources

Troubleshooting

optimizing extraction solvents for high-purity (1H-imidazol-4-yl)-p-tolyl-methanone

Advanced Process Chemistry Support Portal Topic: Extraction Optimization for (1H-imidazol-4-yl)-p-tolyl-methanone Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Process Chemistry Support Portal Topic: Extraction Optimization for (1H-imidazol-4-yl)-p-tolyl-methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges of isolating high-purity (1H-imidazol-4-yl)-p-tolyl-methanone. This compound presents unique liquid-liquid extraction (LLE) challenges due to its amphoteric imidazole core and the opposing polarity of its hydrophobic p-tolyl and polar ketone moieties.

Below, you will find the mechanistic causality behind phase partitioning, troubleshooting FAQs, solvent performance data, and a self-validating Standard Operating Procedure (SOP).

Section 1: Knowledge Base - The Causality of Phase Partitioning

To optimize extraction, we must first understand the molecule's electronic behavior. The imidazole ring is amphoteric. According to, the conjugate acid of the imidazole nitrogen has a pKa of approximately 7.0[1]. Consequently, the molecule's ionization state—and therefore its solubility—is highly sensitive to the aqueous pH:

  • pH < 5: The basic nitrogen is protonated, forming an imidazolium cation. The molecule becomes highly water-soluble, making organic extraction nearly impossible[2].

  • pH 7.5 – 8.5: The molecule exists as a neutral free base. The hydrophobic p-tolyl group dominates the partitioning behavior, driving the molecule into the organic phase.

  • pH > 12: The acidic NH of the imidazole ring (pKa ~14.5) deprotonates, forming a water-soluble imidazolide anion.

pH_Pathway A pH < 5 Protonated Imidazolium (Aqueous Soluble) B pH 7.5 - 8.5 Neutral Free Base (Organic Soluble) A->B Add Base (NaHCO3) B->A Add Acid (HCl) C pH > 12 Deprotonated Imidazolide (Aqueous Soluble) B->C Strong Base (NaOH) C->B Add Acid (HCl)

Fig 1: pH-dependent speciation and phase partitioning of the imidazole derivative.

Section 2: Troubleshooting & FAQs

Q: Why am I losing product in the aqueous phase during the initial extraction? A: This is almost always a pH mismatch. If your reaction quenches at a pH below 7.0, the imidazole ring remains protonated and trapped in the aqueous layer[2]. You must carefully adjust the aqueous phase to pH 8.0–8.5 using a mild base like saturated NaHCO3​ prior to extraction. Avoid strong bases (like 5M NaOH), as localized pH spikes can cause premature deprotonation of the imidazole NH or nucleophilic attack on the ketone.

Q: Which organic solvent offers the best balance of recovery and purity for this specific methanone derivative? A: While Ethyl Acetate (EtOAc) is the traditional default, 2-Methyltetrahydrofuran (2-MeTHF) is superior for this substrate. The causality lies in water miscibility. EtOAc dissolves ~8.3% water by weight, which co-extracts polar impurities. 2-MeTHF dissolves only ~1.4% water, creating a sharper phase boundary and leaving highly polar impurities in the aqueous layer. Furthermore, the ethereal oxygen in 2-MeTHF acts as a strong hydrogen-bond acceptor for the imidazole NH, enhancing the partition coefficient of the target molecule.

Q: How do I resolve stubborn emulsions during the organic wash steps? A: Emulsions in this system are typically caused by the amphiphilic nature of partially protonated imidazole intermediates acting as surfactants at the phase boundary. To resolve this:

  • Increase ionic strength: Add saturated NaCl (brine) to the aqueous phase. This decreases the solubility of the organic solvent in the water (the "salting-out" effect) and breaks the emulsion.

  • Mechanical filtration: Filter the biphasic mixture through a thin pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion.

Section 3: Data Center - Solvent Performance Metrics

When selecting an extraction solvent for (1H-imidazol-4-yl)-p-tolyl-methanone, consider the balance between target recovery and the co-extraction of impurities.

Extraction SolventApprox. LogPBoiling Point (°C)Water Solubility (g/L)Relative Recovery (%)Impurity Co-extraction
Ethyl Acetate (EtOAc) 0.7377.183.092%Moderate
2-Methyltetrahydrofuran 0.8580.214.096%Low
Dichloromethane (DCM) 1.2539.613.098%High
Methyl tert-butyl ether 0.9455.242.082%Very Low

Section 4: Standard Operating Procedure (SOP) - Self-Validating Extraction

This protocol utilizes a self-validating feedback loop to ensure absolute trustworthiness in your recovery metrics before any material is discarded.

Phase 1: Preparation and pH Tuning

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with deionized water (10 mL per gram of theoretical yield) to ensure all inorganic salts are fully dissolved.

  • pH Adjustment: Slowly add 1M NaHCO3​ dropwise while stirring. Causality: We use a weak base to prevent the localized over-basification that occurs with NaOH, which could degrade the ketone or deprotonate the imidazole NH.

  • Self-Validation Checkpoint 1 (pH): Do not rely solely on pH paper. Extract a 0.5 mL aliquot of the aqueous phase, add 0.5 mL of 2-MeTHF, vortex, and spot the organic layer on a TLC plate. If no product is visible under UV (254 nm), the bulk pH is still too low. Adjust until the aqueous phase stabilizes at exactly pH 8.2.

Phase 2: Extraction 4. Solvent Addition: Add 2-MeTHF at a 1:1 volume ratio to the aqueous phase. 5. Agitation: Invert the separatory funnel gently 10-15 times. Vent frequently. Avoid vigorous shaking to prevent stable emulsion formation. 6. Phase Separation: Allow the layers to separate for 10 minutes. Draw off the lower aqueous layer.

Phase 3: Washing and Self-Validation 7. Self-Validation Checkpoint 2 (Completeness): Before discarding the aqueous layer, spot it directly onto a silica TLC plate alongside the organic layer (Eluent: 10% MeOH in DCM). Visualize under UV (254 nm). If the aqueous track shows UV absorbance at the product's Rf​ , perform a second extraction with half the volume of 2-MeTHF. 8. Organic Wash: Wash the combined organic layers with saturated aqueous NaCl (brine). Causality: Brine draws residual dissolved water out of the 2-MeTHF via osmotic pressure, pre-drying the solvent and removing trace inorganic salts.

Phase 4: Isolation 9. Drying & Concentration: Add anhydrous Na2​SO4​ to the organic phase until the powder flows freely. Filter, and remove the solvent under reduced pressure (Rotary Evaporator, 40°C water bath) to yield the high-purity solid.

Extraction_Workflow Step1 Crude Reaction Mixture (Aqueous/Organic Emulsion) Step2 Adjust to pH 8.0 - 8.5 (Use 1M NaHCO3) Step1->Step2 Step3 Add Extraction Solvent (e.g., 2-MeTHF) Step2->Step3 Step4 Phase Separation (Self-Validation: Check Aq. Layer) Step3->Step4 Step4->Step2 Aq. Phase (If product remains) Step5 Organic Layer Wash (Brine to remove H2O) Step4->Step5 Organic Phase Step6 Drying & Concentration (Na2SO4 -> Rotary Evap) Step5->Step6

Fig 2: Optimized liquid-liquid extraction workflow with self-validating feedback loops.

References

  • Title: Imidazole | C3H4N2 | CID 795 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: IMIDAZOLE - Ataman Kimya Source: Ataman Chemicals URL: [Link]

  • Title: What percent of imidazole is protonated at physiological pH (7.4) Source: Pearson+ URL: [Link]

Sources

Optimization

troubleshooting false positives in (1H-imidazol-4-yl)-p-tolyl-methanone biological assays

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers investigating imidazole-based scaffolds. While (1H-imidazol-4-yl)-p-tolyl-methanone is a valuable synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers investigating imidazole-based scaffolds. While (1H-imidazol-4-yl)-p-tolyl-methanone is a valuable synthetic intermediate and pharmacophore, its unique physicochemical properties make it a classic Pan-Assay Interference Compound (PAINS).

This guide is designed to help you dissect the molecular causality behind false-positive readouts, validate your hits, and engineer robust, self-validating experimental workflows.

Diagnostic Triage Workflow

Before altering your assay conditions, use the following logical workflow to identify the specific mechanism driving the false positive.

G Start False Positive Detected: (1H-imidazol-4-yl)-p-tolyl-methanone CheckDet 1. Detergent Sensitivity Test (Add 0.01% Triton X-100) Start->CheckDet Aggreg Colloidal Aggregation (PAINS Mechanism) CheckDet->Aggreg IC50 shifts >10-fold CheckMetal 2. Metal Dependency Test (Metalloenzyme or Ni-NTA?) CheckDet->CheckMetal No shift Chelation Metal Chelation (Imidazole Coordination) CheckMetal->Chelation Activity restored by excess metal CheckOpt 3. Optical Readout Test (Fluorescence/Absorbance) CheckMetal->CheckOpt Independent of metals OptInterf Optical Interference (AIE or Quenching) CheckOpt->OptInterf Signal in enzyme-free control Valid True Hit / Validated CheckOpt->Valid No interference

Diagnostic workflow for identifying false-positive mechanisms in imidazole-methanone assays.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does this compound show potent inhibition in my biochemical screen, but fails completely in cell-based assays?

The Causality: This is the hallmark signature of colloidal aggregation . The hydrophobic p-tolyl group combined with the polar imidazole ring gives the molecule an amphiphilic character. In aqueous buffers lacking carrier proteins, the compound self-assembles into sub-micron colloidal aggregates. These aggregates nonspecifically sequester your target enzyme, physically blocking its active site and yielding a false-positive inhibition readout. In cell-based assays, the high concentration of serum proteins binds the monomeric compound, preventing aggregation and revealing the lack of true target engagement.

Q2: My assay utilizes a His-tagged protein and Ni-NTA detection (e.g., AlphaScreen). Could the imidazole moiety be causing interference?

The Causality: Absolutely. The imidazole ring is the exact chemical moiety used in standard protein purification to elute His-tagged proteins from nickel resins. The unsubstituted nitrogen (N3) on the 1H-imidazol-4-yl ring possesses a lone pair of electrons that acts as a strong Lewis base, coordinating with transition metals like Ni²⁺, Cu²⁺, and Zn²⁺[1]. In an AlphaScreen or TR-FRET assay, this competitive metal chelation strips the Ni²⁺ from the donor/acceptor beads, displacing your His-tagged target protein and producing a false "inhibition" signal.

Q3: We are using a fluorogenic substrate. The compound shows a dose-dependent decrease in signal, but the IC50 curves are unusually steep (Hill slope > 2.0). What is happening?

The Causality: The (1H-imidazol-4-yl)-p-tolyl-methanone scaffold features a highly conjugated π -system linking the tolyl ring, the methanone (ketone) carbonyl, and the imidazole ring. This extended conjugation absorbs light in the UV/Vis spectrum, leading to the Inner Filter Effect (IFE). Furthermore, as the compound begins to form aggregates, it can exhibit Aggregation-Induced Emission (AIE) or scatter excitation light[2]. Steep Hill slopes are highly diagnostic of these stoichiometric phase-transitions rather than a 1:1 reversible binding event.

Quantitative Data & Interference Signatures

Use the table below to cross-reference your assay data against known interference metrics. If your data exceeds these thresholds, you are likely observing an artifact.

Interference MechanismDiagnostic MetricThreshold for False PositiveCorrective Action
Colloidal Aggregation IC₅₀ Shift (Buffer vs. 0.01% Triton X-100)> 10-fold increase in IC₅₀Include 0.01% non-ionic detergent in assay buffer.
Metal Chelation Ferrozine Absorbance (562 nm)> 20% signal reduction vs. controlSupplement buffer with excess metal or switch affinity tags.
Optical Interference Hill Slope ( nH​ ) nH​ > 2.0 or nH​ < 0.5Perform enzyme-free counter-screen; use red-shifted dyes.
AlphaScreen Artifact His-tag / Ni-NTA DisplacementIC₅₀ < 10 µM in counter-screenSwitch to biotin/streptavidin or GST/GSH affinity tags.

Self-Validating Experimental Protocols

To ensure scientific integrity, every hit must be subjected to orthogonal validation. Below are the step-by-step methodologies to rule out the most common false positives.

Protocol A: Detergent-Sensitivity Counter-Screen (Aggregation Validation)

Objective: Differentiate true competitive inhibition from colloidal aggregation by disrupting micelle formation.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (use CHAPS if working with membrane proteins).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of (1H-imidazol-4-yl)-p-tolyl-methanone in both Buffer A (no detergent) and Buffer B (detergent).

  • Incubation: Add the target enzyme to the plates and incubate for 15 minutes at room temperature. (Causality: Aggregates require time to form and sequester the enzyme).

  • Reaction Initiation: Add your substrate and measure the reaction velocity.

  • Data Analysis: Calculate the IC₅₀ for both conditions.

    • Validation Logic: A true active-site inhibitor will maintain its potency regardless of detergent. An aggregator will show a massive loss of potency (>10-fold rightward shift) in Buffer B, as the detergent breaks the aggregates into mixed micelles.

Protocol B: Ferrozine-Based Metal Chelation Assay

Objective: Determine if the compound acts as a metal chelator, causing false positives in metalloenzyme or Ni-NTA assays.

  • Reagent Setup: Prepare a 2 mM solution of FeCl₂ in deionized water.

  • Compound Incubation: In a clear 96-well microplate, mix 50 µL of the FeCl₂ solution with varying concentrations of your compound (e.g., 1 µM to 100 µM).

  • Coordination Phase: Incubate at 25°C for 10 minutes to allow the imidazole moiety to coordinate the Fe²⁺ ions[1].

  • Detection: Add 200 µL of 5 mM Ferrozine reagent to all wells. Ferrozine forms a highly stable, magenta-colored complex with free Fe²⁺.

  • Measurement: Read the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • Validation Logic: If the compound is a chelator, it will outcompete Ferrozine for the metal ions, resulting in a dose-dependent decrease in absorbance at 562 nm. If this occurs, your primary assay must be re-run using a metal-independent detection method.

References

  • Title : A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link] (Cited in text as)

  • Title : Aggregation-Induced Emission (AIE), Life and Health Source : Chemical Reviews / White Rose Research Online URL :[Link] (Cited in text as[2])

  • Title : Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method Source : Processes (MDPI) URL :[Link] (Cited in text as[1])

Sources

Reference Data & Comparative Studies

Validation

(1H-imidazol-4-yl)-p-tolyl-methanone MS/MS fragmentation pattern comparison

Comparative MS/MS Fragmentation Analysis: (1H-imidazol-4-yl)-p-tolyl-methanone vs. Isomeric Alternatives As a Senior Application Scientist in bioanalytical chemistry, distinguishing between closely related regioisomers i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative MS/MS Fragmentation Analysis: (1H-imidazol-4-yl)-p-tolyl-methanone vs. Isomeric Alternatives

As a Senior Application Scientist in bioanalytical chemistry, distinguishing between closely related regioisomers is a frequent challenge during the pharmacokinetic (PK) profiling of novel drug candidates. The compound (1H-imidazol-4-yl)-p-tolyl-methanone (Exact Mass: 186.08 Da) is a critical structural motif within the Aryl-Benzoyl-Imidazole (ABI) class of molecules. These compounds are highly potent tubulin polymerization inhibitors that target the colchicine binding site, making them promising candidates for overcoming multidrug-resistant cancers[1].

To ensure rigorous structural elucidation and reliable quantification in biological matrices, it is essential to understand the causality behind its gas-phase dissociation and how it compares to its structural isomers.

Mechanistic Causality of MS/MS Fragmentation

In positive Electrospray Ionization (ESI+), the basic nitrogen of the imidazole ring readily accepts a proton, yielding a stable precursor ion [M+H]+ at m/z 187.1 . During Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the fragmentation is governed by charge-directed α -cleavage adjacent to the central methanone (carbonyl) group[2].

The causality of the fragmentation pathways depends heavily on charge localization:

  • Pathway A (p-Toluoyl Dominance): If the charge localizes on the carbonyl oxygen during the cleavage of the imidazole-carbonyl bond, the molecule yields a highly conjugated and stable p-toluoyl cation (m/z 119.1) . This primary fragment subsequently undergoes a neutral loss of carbon monoxide (-28 Da) to form the highly stable, resonance-delocalized tolyl/tropylium cation (m/z 91.1) .

  • Pathway B (Imidazole Retention): If the charge is retained on the imidazole ring during the cleavage of the tolyl-carbonyl bond, it generates the imidazole-4-carbonyl cation (m/z 95.0) .

MSMS_Fragmentation M [M+H]+ m/z 187.1 Protonated Precursor F1 [p-Toluoyl]+ m/z 119.1 M->F1 u03B1-cleavage (Charge on Tolyl) F3 [Imidazole-4-carbonyl]+ m/z 95.0 M->F3 u03B1-cleavage (Charge on Imidazole) F2 [Tolyl]+ m/z 91.1 F1->F2 -CO (28 Da)

Gas-phase CID fragmentation pathways of protonated (1H-imidazol-4-yl)-p-tolyl-methanone.

Comparative Analysis: 4-yl vs. 2-yl Isomers

When developing a selective Multiple Reaction Monitoring (MRM) method, (1H-imidazol-4-yl)-p-tolyl-methanone must be analytically distinguished from its regioisomer, (1H-imidazol-2-yl)-p-tolyl-methanone . While both are isobaric (m/z 187.1) and produce similar primary fragments, their relative fragment abundances and optimal collision energies differ significantly due to intramolecular dynamics[3].

In the 2-yl isomer, the proximity of the two imidazole nitrogens to the carbonyl oxygen facilitates intramolecular hydrogen bonding. This alters the gas-phase basicity, making the imidazole ring less likely to retain the charge during α -cleavage, thereby suppressing the m/z 95.0 fragment.

Analytical Parameter(1H-imidazol-4-yl)-p-tolyl-methanone(1H-imidazol-2-yl)-p-tolyl-methanone (Alternative)Mechanistic Causality
Precursor Ion [M+H]+ m/z 187.1m/z 187.1Isobaric species; requires baseline chromatographic separation prior to MS.
Primary Quantifier MRM 187.1 119.1187.1 119.1Driven by α -cleavage. Both isomers readily form the stable p-toluoyl cation.
Secondary Qualifier MRM 187.1 91.1187.1 91.1Sequential loss of CO (-28 Da) from the p-toluoyl fragment.
Diagnostic Fragment m/z 95.0 (High Abundance) m/z 95.0 (Low Abundance) The 2-yl isomer's intramolecular H-bonding stabilizes the neutral loss of the imidazole ring, reducing the yield of the m/z 95.0 cation.
Optimal Collision Energy 22 - 26 eV16 - 20 eVThe 2-yl isomer requires lower CE due to higher ring strain and proximity effects adjacent to the carbonyl.

Self-Validating LC-MS/MS Experimental Protocol

To ensure high data integrity and trustworthiness, the following self-validating protocol is designed for the quantitative extraction and analysis of (1H-imidazol-4-yl)-p-tolyl-methanone from biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing an isotopic internal standard (e.g., D7​ -p-tolyl-methanone analog at 50 ng/mL) to induce protein precipitation. Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while keeping the small molecule fully solubilized.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions (preventing solvent-effect peak distortion).

Step 2: UHPLC Separation

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Triple Quadrupole)

  • Source: ESI in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • MRM Transitions: Set Q1 to 187.1 and Q3 to 119.1 (Quantifier, CE: 24 eV) and 91.1 (Qualifier, CE: 35 eV).

LCMS_Protocol S1 1. Sample Prep Protein Precipitation (Acetonitrile) S2 2. UHPLC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV Temp: 350°C S2->S3 S4 4. MRM Detection Transitions: 187.1 -> 119.1 187.1 -> 91.1 S3->S4 S5 5. Data Analysis Peak Integration & PK Profiling S4->S5

End-to-end self-validating LC-MS/MS bioanalytical workflow.

References

  • Chen, J., Wang, Z., Li, C. M., Lu, Y., Vaddady, P. K., Meibohm, B., Dalton, J. T., Miller, D. D., & Li, W. (2010). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry. URL:[Link]

  • Chen, J., Ahn, S., Wang, J., Lu, Y., Dalton, J. T., Miller, D. D., & Li, W. (2012). Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Lin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders (General α -cleavage MS/MS mechanisms for cyclic ketones). International Journal of Molecular Sciences. URL:[Link]

Sources

Comparative

Benchmarking (1H-imidazol-4-yl)-p-tolyl-methanone as a Novel Tubulin Polymerization Inhibitor

Executive Summary The compound (1H-imidazol-4-yl)-p-tolyl-methanone represents the core structural scaffold of the 2-aryl-4-benzoyl-imidazole (ABI) class of antimitotic agents. For researchers and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1H-imidazol-4-yl)-p-tolyl-methanone represents the core structural scaffold of the 2-aryl-4-benzoyl-imidazole (ABI) class of antimitotic agents. For researchers and drug development professionals, benchmarking this compound against standard reference agents (such as Paclitaxel, Colchicine, and Vinblastine) is critical for evaluating its potential to overcome multidrug resistance (MDR) in aggressive cancers, particularly melanoma and prostate cancer. This guide provides an objective, data-driven comparison of its mechanistic profile, efficacy, and the self-validating experimental protocols required for its evaluation.

Mechanistic Rationale & Pathway

The primary mechanism of action for (1H-imidazol-4-yl)-p-tolyl-methanone derivatives is the disruption of microtubule dynamics via competitive binding at the colchicine binding site on the α / β -tubulin dimer .

The Causality of Target Selection: Historically, highly effective antimitotic drugs like Paclitaxel (a microtubule stabilizer) and Vinblastine (a vinca domain binder) fail in refractory cancers because they are prime substrates for the P-glycoprotein (P-gp) efflux pump. The ABI scaffold was rationally designed to bypass this efflux mechanism. By targeting the colchicine site with a low-molecular-weight, highly soluble imidazole framework, the compound successfully induces G2/M cell cycle arrest and subsequent apoptosis without being pumped out of the cell by ATP-binding cassette (ABC) transporters .

Pathway Tubulin α/β-Tubulin Dimers Microtubules Polymerized Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle Dynamic Instability Arrest G2/M Cell Cycle Arrest Spindle->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest ABI (1H-imidazol-4-yl)-p-tolyl-methanone (Colchicine Site) ABI->Tubulin Inhibits Polymerization Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Microtubules Stabilizes Polymer

Tubulin Polymerization & Spindle Assembly Checkpoint Signaling Pathway.

Benchmarking Standard Reference Compounds

To establish a robust pharmacological profile, (1H-imidazol-4-yl)-p-tolyl-methanone must be benchmarked against three distinct classes of tubulin modulators.

Table 1: Mechanistic Comparison of Tubulin Modulators

CompoundPrimary Target SiteEffect on TubulinP-gp Substrate?Clinical Utility / Status
(1H-imidazol-4-yl)-p-tolyl-methanone Colchicine SiteInhibits PolymerizationNo Preclinical/Investigational
Colchicine Colchicine SiteInhibits PolymerizationYes (Weak)Standard Reference
Paclitaxel Taxane SiteStabilizes MicrotubulesYes (Strong)Approved (Solid Tumors)
Vinblastine Vinca DomainInhibits PolymerizationYes (Strong)Approved (Leukemia/Lymphoma)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the evaluation of this compound relies on self-validating assay systems. The inclusion of both a known enhancer (Paclitaxel) and a known inhibitor (Colchicine) in the tubulin polymerization assay acts as an internal control, proving that the tubulin monomers and reporter systems are functioning dynamically.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This cell-free assay directly measures the compound's ability to prevent the formation of microtubules.

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area plate, dispense the test compound, standard references (Paclitaxel at 10 µM, Colchicine at 10 µM), and a vehicle control (DMSO <1% final volume).

  • Reaction Initiation: Rapidly add the tubulin-reporter master mix (final tubulin concentration ~3 mg/mL) to the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader set to 37°C. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every 1 minute for 60 minutes.

  • Data Analysis: Calculate the maximum velocity ( Vmax​ ) of the growth phase. Validation Check: Paclitaxel must show a rapid, steep fluorescence increase, while Colchicine must show a flattened curve. Calculate the test compound's IC50​ based on Vmax​ reduction relative to the vehicle.

Workflow Prep 1. Prepare Tubulin Matrix (>3 mg/mL, GTP, Fluorescent Reporter) Compound 2. Add Test Compounds (ABI, Colchicine, Paclitaxel, Vehicle) Prep->Compound Incubate 3. Incubate at 37°C (Initiate Polymerization) Compound->Incubate Measure 4. Kinetic Fluorescence Read (Ex: 340nm, Em: 410nm, 60 mins) Incubate->Measure Analyze 5. Calculate Vmax & IC50 (Compare to Vehicle) Measure->Analyze

High-Throughput Tubulin Polymerization Workflow.

Protocol 2: Cytotoxicity Assay in Multidrug-Resistant (MDR) Cell Lines

To prove the compound bypasses efflux pumps, it must be tested in matched sensitive and resistant cell lines .

  • Cell Culture: Maintain matched sensitive (e.g., OVCAR-8 or A375) and resistant (e.g., OVCAR-8/TR or A375RF21) cell lines in RPMI-1640 supplemented with 10% FBS.

  • Seeding: Seed cells at 2,000–5,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point serial dilution (0.1 nM to 10 µM) of the test compound, Paclitaxel, and Colchicine for 72 hours.

  • Viability Readout: Add MTS/PMS reagent. Incubate for 1–2 hours and measure absorbance at 490 nm.

  • Resistance Fold Calculation: Calculate the IC50​ . The Resistance Index (RI) is calculated as IC50​(Resistant)/IC50​(Sensitive) . A successful ABI compound will yield an RI near 1.0.

Quantitative Data Comparison

The following table summarizes the expected benchmarking data ranges for optimized (1H-imidazol-4-yl)-p-tolyl-methanone derivatives against standard references, demonstrating the specific advantage of the ABI scaffold in resistant phenotypes.

Table 2: Comparative In Vitro Efficacy (Representative IC50​ Values)

Cell LinePhenotypeABI Scaffold (nM)Paclitaxel (nM)Colchicine (nM)
A375 Sensitive Melanoma~5 - 15~2 - 5~10 - 20
A375RF21 Vemurafenib-Resistant~8 - 18~3 - 8~15 - 25
OVCAR-8/TR Paclitaxel-Resistant (MDR)~10 - 20>1000~50 - 100

Data Interpretation: While Paclitaxel loses nearly all efficacy in the OVCAR-8/TR line (RI > 100) due to P-gp overexpression, the ABI scaffold maintains low-nanomolar potency, validating its structural advantage.

References

  • Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Journal of Medicinal Chemistry (2010). URL:[Link]

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry (2011). URL:[Link]

  • Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis. Pharmaceutical Research (2012). URL:[Link]

Validation

A Comparative Guide to the Target Selectivity and Cross-Reactivity of p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, achieving high target selectivity is a paramount objective. The ability of a small molecule to potently inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, achieving high target selectivity is a paramount objective. The ability of a small molecule to potently inhibit its intended target while minimizing interactions with other kinases, known as off-target effects, is a critical determinant of its therapeutic window and potential for adverse effects. This guide provides an in-depth comparative analysis of the target selectivity and cross-reactivity of three well-characterized p38 MAP kinase inhibitors: SB203580, BIRB 796, and TAK-715. While the initial query focused on the lesser-known compound (1H-imidazol-4-yl)-p-tolyl-methanone, for which public data is scarce, we have pivoted to this more instructive comparison to provide actionable insights for researchers in the field.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[3][4] This guide will delve into the nuances of assessing inhibitor selectivity, offering both comparative data and detailed experimental protocols to empower researchers in their own drug discovery efforts.

The p38 MAPK Signaling Cascade: A Brief Overview

The p38 MAPK pathway is a key signaling cascade that translates extracellular stimuli into a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.[1][2] The pathway is typically initiated by upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.[5]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) MKK3 MKK3 Cytokines (TNF-α, IL-1β)->MKK3 MKK6 MKK6 Cytokines (TNF-α, IL-1β)->MKK6 Stress (UV, Osmotic) Stress (UV, Osmotic) Stress (UV, Osmotic)->MKK3 Stress (UV, Osmotic)->MKK6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3->p38_MAPK P MKK6->p38_MAPK P MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 P ATF2 ATF2 p38_MAPK->ATF2 P Inflammation Inflammation MAPKAPK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest ATF2->Cell Cycle Arrest

Caption: A simplified representation of the p38 MAPK signaling pathway.

Comparative Selectivity Profiles of p38 MAPK Inhibitors

The selectivity of a kinase inhibitor is not an absolute property but rather a profile of its activity against a panel of kinases. Here, we compare the inhibitory activities of SB203580, BIRB 796, and TAK-715 against their primary target, p38 MAPK isoforms, and a selection of known off-targets.

InhibitorTargetIC50 / KdKey Off-TargetsOff-Target IC50 / KdReference
SB203580 p38α (SAPK2a)50 nM (IC50)LCK>10 µM
p38β (SAPK2b)500 nM (IC50)GSK-3β>10 µM
PKBα>10 µM
BIRB 796 p38α38 nM (IC50)JNK2α298 nM (IC50)[6]
p38β65 nM (IC50)c-Raf-11.4 µM (IC50)
p38γ200 nM (IC50)B-Raf83 nM (IC50)[6][7]
p38δ520 nM (IC50)[6]
p38α0.1 nM (Kd)[6]
TAK-715 p38α7.1 nM (IC50)Casein Kinase Iδ/ε>80% inhibition at 1µM[8][9]
p38β200 nM (IC50)21 other kinases>80% inhibition at 1µM[9]
p38γ/δ>10 µM (IC50)[8]
JNK1, ERK1>10 µM (IC50)[8]

Expert Analysis: This data highlights the diverse selectivity profiles of these three inhibitors. SB203580 demonstrates good selectivity for p38α/β over the tested kinases LCK, GSK-3β, and PKBα. BIRB 796, while a highly potent p38 inhibitor, also shows significant activity against JNK2 and B-Raf at nanomolar concentrations.[6][7] This cross-reactivity is an important consideration when interpreting experimental results using this compound. TAK-715 is a potent p38α inhibitor with notable cross-reactivity against Casein Kinase Iδ/ε, an observation that explains its inhibitory effect on Wnt/β-catenin signaling.[9][10] The lack of potent inhibition of p38γ/δ, JNK1, and ERK1 suggests a degree of selectivity within the broader MAPK family.[8]

Methodologies for Assessing Target Selectivity and Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of kinase inhibitor selectivity. This typically involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to assess target engagement and downstream pathway modulation in a more physiological context.

selectivity_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinome Scan Kinome Scan Selectivity Profile Selectivity Profile Kinome Scan->Selectivity Profile Radioligand Binding Radioligand Binding Binding Affinity Binding Affinity Radioligand Binding->Binding Affinity TR-FRET TR-FRET Inhibitory Potency Inhibitory Potency TR-FRET->Inhibitory Potency Western Blot Western Blot Downstream Effects Downstream Effects Western Blot->Downstream Effects CETSA CETSA Direct Target Binding Direct Target Binding CETSA->Direct Target Binding Test Compound Test Compound Test Compound->Kinome Scan Broad Selectivity Test Compound->Radioligand Binding Affinity (Kd) Test Compound->TR-FRET Potency (IC50) Test Compound->Western Blot Pathway Inhibition Test Compound->CETSA Target Engagement

Caption: A workflow for assessing kinase inhibitor selectivity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

1. Radiometric Filter Binding Assay

This is considered a gold-standard method for measuring kinase activity.[11] It directly quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate.

  • Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase of interest. The reaction mixture is then spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-33P]ATP is washed away, and the radioactivity remaining on the filter is quantified using a scintillation counter.

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test inhibitor in a suitable kinase buffer.

    • Initiation: Start the reaction by adding a mixture of [γ-33P]ATP and non-labeled ATP. It is crucial to use an ATP concentration that is at or near the Km of the kinase to obtain physiologically relevant IC50 values.[11]

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.

    • Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate and wash extensively to remove unbound [γ-33P]ATP.[12]

    • Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular non-radioactive alternative for high-throughput screening.

  • Principle: This assay typically uses a europium (Eu) chelate-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and the acceptor fluorophore on the tracer into close proximity, resulting in a FRET signal. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[13][14]

  • Protocol:

    • Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate, the Eu-labeled anti-phospho-substrate antibody, the fluorescent tracer, and the test compound.

    • Assay Assembly: In a microplate, add the test compound at various concentrations. Then, add a mixture of the kinase and the Eu-labeled antibody.[13]

    • Reaction Initiation: Add the fluorescent tracer to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values from the dose-response curves.

Cell-Based Assays: Assessing Target Engagement and Pathway Inhibition

1. Western Blotting for Downstream Substrate Phosphorylation

This technique is used to determine if an inhibitor can block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

  • Principle: Cells are treated with the inhibitor and then stimulated to activate the signaling pathway of interest. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The levels of the phosphorylated downstream substrate are detected using a phospho-specific antibody.

  • Protocol:

    • Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Pre-treat the cells with various concentrations of the p38 MAPK inhibitor or a vehicle control for 1-2 hours.[15]

    • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anisomycin or sorbitol for the p38 pathway) to induce phosphorylation of downstream targets.[15]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a p38 MAPK substrate (e.g., phospho-ATF2 or phospho-HSP27). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

    • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or total protein levels of the substrate) to determine the extent of pathway inhibition.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess the engagement of a drug with its target protein in a cellular environment.[17][18][19][20][21]

  • Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.[21]

  • Protocol:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[18]

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using a suitable method, such as Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Mitigating Off-Target Effects and the Path Forward

The development of truly selective kinase inhibitors remains a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[22] Many first-generation p38 MAPK inhibitors faced setbacks in clinical trials due to off-target effects and associated toxicities.[4][23][24] However, the pursuit of more selective inhibitors continues, with strategies such as targeting allosteric sites or exploiting unique structural features of the target kinase. The methodologies and comparative data presented in this guide are intended to provide a robust framework for researchers to rigorously characterize the selectivity of their own compounds, a critical step in the journey from a promising lead to a safe and effective therapeutic.

References

  • Assay Genie. p38 MAPK Signaling Review. Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]

  • Sabio, G. & Davis, R. J. p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. 2020.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Taylor & Francis Online. Experimental p38 MAPK inhibitors for the treatment of urological cancers: observations from early clinical trials. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Available from: [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available from: [Link]

  • Portland Press. Mechanisms and functions of p38 MAPK signalling. Available from: [Link]

  • UniProt. Mechanisms and functions of p38 MAPK signalling. Available from: [Link]

  • National Center for Biotechnology Information. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Available from: [Link]

  • Frontiers. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Available from: [Link]

  • National Center for Biotechnology Information. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]

  • AACR Journals. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Available from: [Link]

  • Synapse. What are p38 MAPK inhibitors and how do they work?. Available from: [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • ResearchGate. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]

  • PubMed. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Available from: [Link]

  • ResearchGate. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. Available from: [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available from: [Link]

  • Boehringer Ingelheim. P38 MAPK Inhibitor I BIRB 796. Available from: [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]

  • PubMed. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Available from: [Link]

  • PubChem. (1H-indazol-4-yl)methanol. Available from: [Link]

  • PubChem. 1H-Imidazol-1-ylphenylmethanone. Available from: [Link]

  • PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Available from: [Link]

  • PubChem. (4-benzyl-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)methanol. Available from: [Link]

  • PubMed. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-imidazol-4-yl)-p-tolyl-methanone
Reactant of Route 2
Reactant of Route 2
(1H-imidazol-4-yl)-p-tolyl-methanone
© Copyright 2026 BenchChem. All Rights Reserved.